N-Cyclohexyl-N'-phenyl-p-phenylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Cyclohexyl-N'-phenyl-p-phenylenediamine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This compound (CPPD) is a versatile chemical compound primarily utilized in the rubber industry as a potent antioxidant and antiozonant.[1] Its protective properties are crucial in preventing the degradation of polymeric materials, thereby extending the service life of products such as tires, hoses, and cables. This technical guide provides a comprehensive overview of the core chemical properties of CPPD, including its synthesis, mechanism of action, and key physical and chemical characteristics. While CPPD is noted as a dermatological sensitizer and allergen, its primary application is in industrial materials science rather than as a therapeutic agent.[1][2]
Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | CPPD, Flexzone 6H, Vulkacit 4010, Antioxidant 4010 | [2] |
| CAS Number | 101-87-1 | [1][3] |
| Molecular Formula | C₁₈H₂₂N₂ | [1][3] |
| Molecular Weight | 266.38 g/mol | [3] |
| Appearance | Dark brown to very dark brown solid | ChemicalBook |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 118-119 °C | ChemicalBook |
| Boiling Point | ~399.58 °C (rough estimate) | ChemicalBook |
| Solubility | Slightly soluble in chloroform and methanol; insoluble in water. | ChemicalBook,[3] |
| pKa | 6.40 ± 0.20 (Predicted) | ChemicalBook |
Table 3: Spectroscopic Data
While detailed spectral analyses with peak assignments for this compound are not extensively available in the public domain, the following information has been noted:
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Data not readily available in public databases. | |
| ¹³C NMR | A spectrum is available on PubChem. | [2] |
| Infrared (IR) | An IR spectrum is available in the NIST Chemistry WebBook. | [4] |
| UV-Vis | Data not readily available in public databases. A UV-Vis spectrum for the related compound p-Phenylenediamine is available for reference. | [5] |
Experimental Protocols
The synthesis of this compound is primarily achieved through two established routes. While detailed, step-by-step laboratory protocols with specific reagent quantities and reaction conditions are not publicly available, the general methodologies are described below.
Synthesis via Reductive Amination of 4-Aminodiphenylamine
This is one of the main industrial methods for synthesizing CPPD. The overall reaction involves the condensation of 4-aminodiphenylamine with cyclohexanone to form a Schiff base intermediate, which is then reduced to the final product.
General Procedure:
-
Reaction Setup: 4-Aminodiphenylamine and cyclohexanone are reacted in the presence of a suitable solvent and a catalyst.
-
Formation of Schiff Base: The initial reaction is a condensation to form an imine (Schiff base).
-
Reduction: A reducing agent is introduced to reduce the imine to the secondary amine, yielding this compound.
-
Purification: The final product is purified, typically through recrystallization, to remove any unreacted starting materials and byproducts.
Synthesis via Condensation of N-phenylquinoneimine with Cyclohexylamine
An alternative synthetic route involves the reaction of N-phenylquinoneimine with cyclohexylamine.
General Procedure:
-
Reaction: N-phenylquinoneimine is reacted directly with cyclohexylamine in a suitable solvent.
-
Purification: The resulting this compound is then purified from the reaction mixture.
Mandatory Visualization
Antioxidant and Antiozonant Mechanism of Action
This compound protects polymeric materials through a mechanism involving the scavenging of free radicals and reaction with ozone. A study has shown that CPPD exhibits significantly less reactivity with ozone compared to other p-phenylenediamines like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
Caption: Antioxidant and antiozonant mechanism of CPPD.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the reductive amination pathway.
Caption: General workflow for CPPD synthesis.
Safety and Handling
This compound is classified as a skin sensitizer and can cause serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a commercially significant chemical with well-established applications as an antioxidant and antiozonant in the polymer industry. Its synthesis is primarily based on reductive amination or condensation reactions. While its general chemical and physical properties are well-documented, detailed spectroscopic and quantitative antioxidant data are not widely available in public literature. Further research in these areas would provide a more complete understanding of this important industrial chemical.
References
- 1. This compound | 101-87-1 [chemicalbook.com]
- 2. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]
- 5. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a key antioxidant and antiozonant primarily used in the rubber industry, is synthesized through several chemical routes. This technical guide provides a detailed overview of the core synthesis methodologies for CPPD, with a focus on reductive amination of 4-aminodiphenylamine and cyclohexanone. This document outlines the primary synthesis pathways, presents detailed experimental protocols, and includes quantitative data to facilitate comparison and replication. The guide is intended for researchers, chemists, and professionals in process development and manufacturing.
Introduction
This compound (CPPD) is a widely utilized chemical intermediate, particularly valued for its antioxidant properties that protect materials from degradation due to oxidation and ozone exposure. Its primary application is in the manufacturing of tires and other rubber products to enhance their durability and lifespan. The synthesis of CPPD is of significant interest to industrial chemists and researchers looking to optimize production methods. This guide details the most common and effective synthesis routes for CPPD, providing the necessary technical information for laboratory and industrial-scale production.
Core Synthesis Routes
The synthesis of this compound predominantly proceeds via the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. This transformation can be achieved using different reducing agents, which defines the specific synthesis route.
Reductive Amination with Formic Acid (Leuckart-Wallach Reaction)
This is a classical and industrially relevant method for the synthesis of amines. The reaction involves the condensation of 4-aminodiphenylamine with cyclohexanone to form an intermediate imine (or enamine), which is then reduced in situ by formic acid. The formic acid acts as both a reducing agent and a source of the formyl group for the intermediate N-formyl derivative, which is subsequently hydrolyzed.
Catalytic Hydrogenation
A cleaner and often more efficient alternative to the use of stoichiometric reducing agents is catalytic hydrogenation. In this process, 4-aminodiphenylamine and cyclohexanone are reacted in the presence of hydrogen gas and a metal catalyst. The catalyst, typically a noble metal such as palladium or platinum on a carbon support, facilitates the reduction of the intermediate imine to the final product.
Experimental Protocols
Synthesis via Reductive Amination with Formic Acid
This protocol is based on established industrial synthesis methods for p-phenylenediamine derivatives.
Materials:
-
4-aminodiphenylamine (4-ADPA)
-
Cyclohexanone
-
Formic acid (85-90%)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (for neutralization)
-
Methanol (for recrystallization)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-aminodiphenylamine and cyclohexanone in a 1:1 to 1:1.2 molar ratio. Toluene can be used as a solvent to facilitate the reaction.
-
Heat the mixture to reflux at approximately 155°C and maintain for 12 hours to drive the formation of the Schiff base intermediate and the removal of water.[1]
-
Cool the reaction mixture to 90°C.
-
Slowly add formic acid to the mixture while stirring. The addition should be controlled to manage the evolution of carbon dioxide gas.[1]
-
After the addition of formic acid is complete, continue to stir the mixture until the evolution of carbon dioxide ceases, indicating the completion of the reduction.[1]
-
Cool the mixture and neutralize the excess formic acid with a sodium hydroxide solution.
-
The crude product can be isolated by filtration and washed with water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to yield a solid product.
Synthesis via Catalytic Hydrogenation
This protocol is a general procedure based on standard catalytic hydrogenation techniques for reductive amination.
Materials:
-
4-aminodiphenylamine (4-ADPA)
-
Cyclohexanone
-
Palladium on carbon (5% Pd/C) or another suitable catalyst (e.g., Raney Nickel)
-
Ethanol or another suitable solvent
-
Hydrogen gas
-
Filtration agent (e.g., Celite)
Procedure:
-
In a high-pressure autoclave, dissolve 4-aminodiphenylamine and cyclohexanone (1:1.1 molar ratio) in a suitable solvent such as ethanol.
-
Add the 5% Pd/C catalyst to the mixture (typically 1-5% by weight of the limiting reactant).
-
Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically 10-50 atm) and heat to the reaction temperature (usually 80-150°C).
-
Maintain the reaction under stirring for several hours, monitoring the uptake of hydrogen to determine the reaction's progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a solvent like methanol or ethanol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis routes of this compound.
Table 1: Reductive Amination with Formic Acid
| Parameter | Value | Reference |
| Reactants | 4-aminodiphenylamine, Cyclohexanone | [1] |
| Reducing Agent | Formic Acid | [1] |
| Molar Ratio (4-ADPA:Cyclohexanone) | 1:1 to 1:1.2 | General Practice |
| Reaction Temperature | 155°C (reflux) | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | Not specified |
Table 2: Catalytic Hydrogenation
| Parameter | Value | Reference |
| Reactants | 4-aminodiphenylamine, Cyclohexanone | General Practice |
| Catalyst | 5% Pd/C, Raney Nickel | General Practice |
| Catalyst Loading | 1-5 wt% | General Practice |
| Solvent | Ethanol | General Practice |
| Hydrogen Pressure | 10-50 atm | General Practice |
| Reaction Temperature | 80-150°C | General Practice |
| Yield | Not specified |
Visualization of Synthesis Routes
The following diagrams illustrate the logical workflow of the described synthesis methods for this compound.
Caption: Workflow for the synthesis of CPPD via reductive amination with formic acid.
Caption: Workflow for the synthesis of CPPD via catalytic hydrogenation.
Conclusion
The synthesis of this compound is a critical process for the production of this important industrial antioxidant. The most common and well-established method is the reductive amination of 4-aminodiphenylamine with cyclohexanone, which can be effectively carried out using either formic acid or catalytic hydrogenation. While the formic acid route is a robust and traditional method, catalytic hydrogenation offers a cleaner alternative with potentially higher efficiency and easier product work-up. The choice of synthesis route will depend on factors such as cost, available equipment, and desired product purity. Further research into optimizing reaction conditions and developing more sustainable catalysts could further enhance the production of this valuable chemical.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a chemical compound extensively utilized as an antidegradant, specifically as an antioxidant and antiozonant, in the rubber industry. Its primary function is to protect vulcanized rubber products from degradation initiated by oxygen and ozone, thereby extending their service life. The mechanism of action of CPPD is multifaceted, involving a combination of scavenging reactive species and forming a protective barrier on the rubber surface. While structurally similar to other p-phenylenediamine (PPD) antidegradants, recent studies indicate notable differences in its reactivity, particularly with ozone. This guide provides a detailed examination of the core mechanisms of action of CPPD, presents available quantitative data, outlines relevant experimental protocols, and discusses the implications of its transformation products, with a particular focus on aspects relevant to researchers in materials science and drug development.
Introduction
This compound, also known as CPPD, belongs to the class of p-phenylenediamine antidegradants. These compounds are indispensable in the manufacturing of rubber products, especially tires, where they mitigate the detrimental effects of environmental factors like oxygen and ozone. The unsaturated polymer chains in rubber are susceptible to scission by these reactive species, leading to cracking and a loss of mechanical integrity. CPPD is added to rubber formulations to counteract these degradation pathways. Understanding the precise mechanism of action of CPPD is crucial for optimizing its application, developing more effective and environmentally benign alternatives, and assessing its toxicological profile, which is of interest to drug development professionals exploring the broader biological activities of related chemical structures.
Mechanism of Action as an Antioxidant
The antioxidant activity of CPPD is primarily attributed to its ability to function as a free radical scavenger. The degradation of rubber by oxygen proceeds via a free radical chain reaction mechanism.
Core Antioxidant Mechanism:
-
Initiation: The process begins with the formation of free radicals (R•) from the rubber polymer (RH) due to heat, UV radiation, or mechanical stress.
-
Propagation: These polymer radicals react with atmospheric oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This propagates the chain reaction.
-
Termination by CPPD: CPPD intervenes by donating a hydrogen atom from one of its amine groups to the peroxy radical, thereby neutralizing it and terminating the chain reaction. This process transforms the CPPD molecule into a more stable radical that is less likely to propagate the chain reaction.
The general reaction can be depicted as:
ROO• + CPPD-H → ROOH + CPPD•
The resulting CPPD radical can then participate in further termination reactions.
Mechanism of Action as an Antiozonant
Ozone is a highly reactive atmospheric gas that readily attacks the carbon-carbon double bonds in unsaturated rubber polymers, a process known as ozonolysis. This leads to the formation of ozonides, which subsequently decompose and cause chain scission, resulting in the characteristic cracking of rubber surfaces under stress.
The antiozonant mechanism of p-phenylenediamines like CPPD is generally understood to involve several processes:
-
Scavenging: PPDs can directly react with ozone, effectively "scavenging" it before it can reach the rubber polymer chains. Due to their low ionization potential, they are more readily oxidized by ozone than the double bonds of the rubber.
-
Protective Film Formation: The reaction products of the PPD with ozone can form a protective film on the rubber surface, which acts as a physical barrier to further ozone attack.
-
Recombination: Some proposed mechanisms suggest that PPDs can help to recombine severed polymer chains.
However, a notable study has indicated that this compound (CPPD) exhibits no significant multiphase ozone reactivity, unlike other PPDs such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD).[1] This suggests that the antiozonant efficacy of CPPD may be context-dependent or rely more heavily on other mechanisms than direct ozone scavenging in certain environments.
Transformation Products: Quinone Formation
A critical aspect of the mechanism of action of PPDs is their transformation into quinone derivatives upon reaction with ozone. For instance, the ozonation of 6PPD leads to the formation of 6PPD-quinone (6PPD-Q), a compound that has garnered significant attention due to its environmental prevalence and toxicity.[2]
While the ozone reactivity of CPPD is reported to be lower, the potential for the formation of N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q) still exists through oxidative processes. The general transformation pathway is believed to involve the oxidation of the p-phenylenediamine core structure.
Biological Activity and Toxicology
For drug development professionals, understanding the biological interactions of compounds like CPPD is essential. CPPD is recognized as a dermatological sensitizer and allergen.[3] The physiological effect of CPPD is associated with increased histamine release and cell-mediated immunity.[4]
Recent research has focused on the toxicity of PPD-quinones. While 6PPD-Q has been shown to be highly toxic to certain aquatic species, a comparative study on rainbow trout revealed that other PPD-quinones, including a C6-side chain derivative structurally similar to CPPD-Q, exhibited significantly lower toxicity.[5] This suggests that the structure of the side chain plays a crucial role in the toxicity of the resulting quinone.
Quantitative Data
Quantitative data on the specific antioxidant and antiozonant efficacy of CPPD is not as readily available in the public domain as for more common PPDs like 6PPD. However, toxicological data provides some quantitative comparisons.
| Compound | Oral LD50 (mg/kg) | Notes |
| This compound (CPPD) | 2000 | Moderately toxic by ingestion.[6] |
This table summarizes available acute toxicity data. Further research is needed for a comprehensive quantitative comparison of antioxidant and antiozonant performance.
Experimental Protocols
Ozone Resistance Testing of Rubber
A common method for evaluating the effectiveness of antiozonants is through ozone chamber testing.
Objective: To assess the resistance of a rubber compound containing CPPD to ozone-induced cracking.
Apparatus:
-
Ozone test chamber with controlled ozone concentration, temperature, and airflow.
-
Specimen grips for applying static or dynamic strain.
-
Microscope for visual inspection of cracks.
Procedure:
-
Sample Preparation: Prepare standardized rubber test specimens (e.g., dumbbell or rectangular strips) with and without the addition of CPPD.
-
Strain Application: Mount the specimens in the grips and apply a specific tensile strain (e.g., 20%).
-
Exposure: Place the strained specimens in the ozone chamber. The test conditions are typically standardized (e.g., ISO 1431-1 or ASTM D1149) with a defined ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and duration.[7]
-
Evaluation: Periodically remove the specimens and inspect for the formation and propagation of cracks under a microscope. The time to the first appearance of cracks and the severity of cracking are recorded.
Analysis of Transformation Products
Objective: To identify and quantify the reaction products of CPPD with ozone.
Methodology:
-
Reaction: Expose a solution or a thin film of CPPD to a controlled stream of ozone.
-
Extraction: Extract the reaction mixture with a suitable organic solvent.
-
Analysis: Analyze the extract using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and identify the components, including any formed CPPD-Q.
Visualizations
Signaling Pathways and Workflows
Caption: Antioxidant mechanism of CPPD via free radical scavenging.
Caption: Proposed antiozonant mechanisms of CPPD.
Caption: Experimental workflow for ozone resistance testing.
Conclusion
This compound (CPPD) is a vital antidegradant in the rubber industry, functioning through mechanisms of free radical scavenging and potentially the formation of a protective surface layer. While its antioxidant properties are in line with other p-phenylenediamines, its reactivity with ozone appears to be significantly lower than that of some other common antiozonants. The transformation of CPPD into its quinone derivative is a key aspect of its chemical fate, with initial toxicological data suggesting that CPPD-Q may be less harmful than the quinone derivatives of other PPDs. For researchers and professionals in materials science, further investigation into the nuanced antiozonant mechanism of CPPD is warranted. For those in drug development, the structure-toxicity relationships emerging from studies of PPDs and their quinones may offer valuable insights into the design and safety assessment of new chemical entities.
References
N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Technical Whitepaper
CAS Number: 101-87-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a substituted p-phenylenediamine derivative, is a chemical of significant industrial importance, primarily utilized as an antioxidant in the rubber industry to prevent degradation of vulcanized rubber products. While effective in its industrial application, CPPD is also recognized as a potent contact allergen, necessitating a thorough understanding of its chemical properties, synthesis, biological interactions, and environmental fate. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a detailed synthesis protocol, its role as a contact allergen with an illustrative signaling pathway, and a summary of available toxicological and environmental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical and Physical Properties
This compound is a solid that can range in color from white to dark brown or very dark brown, depending on its purity and exposure to air and light. It is soluble in organic solvents like chloroform and methanol but not in water.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₂ | |
| Molecular Weight | 266.38 g/mol | |
| Melting Point | 118-119 °C | |
| Boiling Point | ~185 °C | |
| Flash Point | 275.9 °C | |
| Density | 1.121 g/cm³ | |
| Vapor Pressure | 6 x 10⁻⁸ mmHg at 25 °C | |
| pKa | 6.40 ± 0.20 (Predicted) | |
| LogP | 4.03 |
Synthesis of this compound
The primary synthesis route for this compound is through the reductive amination of 4-aminodiphenylamine with cyclohexanone.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
4-Aminodiphenylamine
-
Cyclohexanone
-
Formic acid (reducing agent)
-
Methanol (solvent)
-
Reactor with heating, stirring, and reflux capabilities
-
Crystallization and filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reactor, combine 4-aminodiphenylamine and cyclohexanone.
-
Reaction Conditions: Heat the mixture to 155 °C and maintain it under reflux with continuous stirring for 12 hours.
-
Reduction: Cool the reaction mixture to 90 °C. Slowly add formic acid to initiate the reduction reaction. The addition should be controlled to manage the evolution of carbon dioxide gas. Continue stirring until the gas evolution subsides.
-
Isolation and Purification: Cool the reaction mixture to allow for the crystallization of the product. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a suitable solvent to remove impurities, followed by drying to obtain the final product.
-
Grinding: The dried product can be ground to a fine powder.
A Technical Guide to the Physical and Chemical Properties of Calcium Pyrophosphate Dihydrate (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Pyrophosphate Dihydrate (CPPD) is a crystalline compound that plays a central role in various pathological conditions, most notably calcium pyrophosphate deposition (CPPD) disease, also known as pseudogout. A thorough understanding of its physical and chemical properties is paramount for researchers and professionals involved in the development of diagnostics and therapeutics for these conditions. This guide provides an in-depth overview of the core characteristics of CPPD, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates.
Physical and Chemical Properties
CPPD crystals exist in several polymorphic forms, with the monoclinic (m-CPPD) and triclinic (t-CPPD) structures being the most clinically relevant. An amorphous form (a-CPP) is considered a precursor to the crystalline phases.[1] The distinct physical and chemical characteristics of these polymorphs influence their stability, solubility, and inflammatory potential.
Quantitative Data
A summary of the key quantitative properties of CPPD is presented in Table 1. This data is essential for the preparation of experimental standards, the interpretation of analytical results, and the development of dissolution and stability assays.
| Property | Value | Polymorph/Conditions | Source(s) |
| Molar Mass | 290.13 g/mol | Dihydrate (Ca₂P₂O₇·2H₂O) | [2] |
| 254.10 g/mol | Anhydrous (Ca₂P₂O₇) | [1][3][4] | |
| Density | ~3.09 g/cm³ | Anhydrous form | [1] |
| Solubility | 60 µM | Triclinic, in 0.1 M Tris-HCl buffer (pH 7.4) at 37°C | [5][6][7][8] |
| Zeta Potential | -18.8 mV | Monoclinic | |
| -35.3 mV | Triclinic |
Solubility
The solubility of CPPD crystals is a critical factor in their formation and dissolution within biological environments. Several factors have been shown to influence their solubility:
-
pH: A decrease in pH increases the solubility of CPPD crystals.[5][6]
-
Crystal Size: Smaller crystals exhibit greater solubility.[5][6]
-
Ionic Strength: An increase in ionic strength leads to higher solubility.[5][6]
-
Magnesium Ions (Mg²⁺): The presence of magnesium ions increases solubility.[5][6]
-
Citrate and Albumin: Both citrate and albumin enhance the solubility of CPPD crystals.[5][6] The effect of albumin is largely attributed to its calcium-binding properties.[5]
-
Calcium Concentration: Reducing the ionized calcium concentration below 5 mg/100 ml significantly enhances solubility.[5]
-
Enzymatic Hydrolysis: The enzymatic conversion of pyrophosphate to orthophosphate by pyrophosphatases markedly increases solubility.[5]
Thermal Stability
The thermal decomposition of CPPD is a complex process involving dehydration and phase transitions. While a precise decomposition temperature for the dihydrate form is not definitively established in the literature, studies on related calcium phosphate hydrates indicate that dehydration of CaHPO₄·2H₂O begins with the loss of water molecules at temperatures around 105°C and 165°C, followed by the formation of Ca₂P₂O₇ at approximately 270°C.[9] Further heating of anhydrous Ca₂P₂O₇ can lead to the formation of different polymorphs, with the β-form appearing around 750°C and the α-form between 1140°C and 1350°C.[1]
Experimental Protocols
The following section details methodologies for the synthesis, characterization, and in vitro/in vivo evaluation of CPPD crystals.
Synthesis of CPPD Crystals
3.1.1. Synthesis of Triclinic CPPD (t-CPPD)
This protocol is adapted from a method involving the hydrolysis of urea to control pH.[10]
-
Preparation of Calcium Pyrophosphate Intermediate:
-
React a solution of potassium pyrophosphate (K₄P₂O₇) with a solution of calcium chloride (CaCl₂) to form an intermediate precipitate.
-
-
Dissolution of Intermediate:
-
Dissolve the intermediate precipitate in hydrochloric acid (HCl).
-
-
Addition of Urea:
-
Add urea (CO(NH₂)₂) to the acidic solution.
-
-
Crystallization:
-
Heat the solution to 95-100°C. The hydrolysis of urea will gradually increase the pH, leading to the crystallization of t-CPPD.
-
-
Crystal Size Control:
-
For larger crystals, maintain an unstirred reaction mixture.
-
For smaller crystals, stir the reaction mixture.
-
-
Purification:
-
Wash the resulting crystals with deionized water and dry them.
-
3.1.2. Synthesis of Monoclinic CPPD (m-CPPD)
This protocol is based on a double-decomposition reaction with controlled pH and temperature.
-
Reactant Solutions:
-
Prepare a solution of potassium pyrophosphate (K₄P₂O₇).
-
Prepare a solution of calcium nitrate (Ca(NO₃)₂).
-
-
Reaction:
-
Combine the two solutions under controlled conditions of pH 5.8 and a temperature of 363 K (90°C).
-
-
Crystallization:
-
Allow the reaction to proceed to form m-CPPD crystals.
-
-
Purification:
-
Collect the crystals by filtration, wash with deionized water, and dry.
-
Characterization of CPPD Crystals
3.2.1. X-Ray Diffraction (XRD)
XRD is a definitive method for identifying the crystalline phase of CPPD.[11][12]
-
Sample Preparation:
-
Finely grind the CPPD crystal sample to a homogenous powder.
-
Mount the powder on a sample holder. Ensure the sample surface is flat and level with the holder.
-
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the X-ray generator to 40 kV and 40 mA.
-
-
Data Collection:
-
Scan a 2θ range appropriate for CPPD, typically from 10° to 60° or wider.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Compare the resulting diffraction pattern with reference patterns for monoclinic and triclinic CPPD from crystallographic databases (e.g., ICDD).
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the pyrophosphate and water molecules in CPPD.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the CPPD sample with dry potassium bromide (KBr) and pressing it into a transparent disc.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
-
Data Collection:
-
Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the P-O and P-O-P vibrations of the pyrophosphate group and the O-H vibrations of the water molecules.
-
3.2.3. Polarized Light Microscopy
This is the standard method for identifying CPPD crystals in synovial fluid.[11][13]
-
Sample Preparation:
-
Place a drop of synovial fluid on a clean microscope slide and cover with a coverslip.
-
-
Microscope Setup:
-
Use a light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator.
-
-
Crystal Identification:
-
Examine the slide under polarized light.
-
CPPD crystals are typically rhomboid or rod-shaped and exhibit weak positive birefringence.
-
When the long axis of the crystal is parallel to the axis of the red compensator, the crystal will appear blue. When it is perpendicular, it will appear yellow.
-
In Vitro and In Vivo Inflammatory Potential Assessment
3.3.1. In Vitro Macrophage Stimulation
This protocol assesses the inflammatory response of macrophages to CPPD crystals.
-
Cell Culture:
-
Culture macrophage-like cells (e.g., THP-1 monocytes differentiated into macrophages) in appropriate cell culture medium.
-
-
Crystal Preparation:
-
Sterilize CPPD crystals by heating or washing with ethanol.
-
Suspend the crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium.
-
-
Cell Stimulation:
-
Add the CPPD crystal suspension to the macrophage cultures at various concentrations.
-
Include a negative control (vehicle only) and a positive control (e.g., lipopolysaccharide - LPS).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
-
Analysis of Inflammatory Response:
-
Collect the cell culture supernatant and analyze for the presence of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.
-
Lyse the cells and analyze for gene expression of inflammatory mediators by RT-qPCR or for activation of signaling proteins by Western blotting.
-
3.3.2. Murine Air Pouch Model of Inflammation
This in vivo model mimics the inflammatory response within a synovial-like cavity.
-
Air Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal side of mice to create an air pouch. A second injection may be required after a few days to maintain the pouch.
-
-
Crystal Injection:
-
After the pouch has formed (typically 6 days), inject a sterile suspension of CPPD crystals in PBS into the air pouch.
-
Inject a control group with sterile PBS only.
-
-
Exudate Collection:
-
At a specified time point after crystal injection (e.g., 6 or 24 hours), euthanize the mice and lavage the air pouch with sterile PBS to collect the inflammatory exudate.
-
-
Analysis of Inflammation:
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Count the number of infiltrating cells (e.g., neutrophils, macrophages).
-
Analyze the supernatant for the levels of inflammatory cytokines and chemokines (e.g., IL-1β, CXCL1) by ELISA.
-
Signaling Pathways in CPPD-Induced Inflammation
CPPD crystals are potent activators of the innate immune system, leading to a robust inflammatory response. The key signaling pathways involved are the NLRP3 inflammasome, NF-κB, and MAPK pathways.
NLRP3 Inflammasome Activation
CPPD crystals are recognized by pattern recognition receptors on the surface of macrophages and other immune cells. This interaction triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. Activated NLRP3 leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.
NF-κB and MAPK Signaling
The interaction of CPPD crystals with immune cells also activates intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of genes encoding a variety of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes involved in the inflammatory process.
Below is a graphical representation of the signaling pathways involved in CPPD-induced inflammation.
References
- 1. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Calcium Pyrophosphate Dihydrate | Ca2H4O9P2 | CID 20037008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium pyrophosphate (Ca2P2O7) | Ca2P2O7 | CID 24632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Factors affecting the solubility of calcium pyrophosphate dihydrate crystals. | Semantic Scholar [semanticscholar.org]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of triclinic calcium pyrophosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium pyrophosphate crystal deposition disease: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radsource.us [radsource.us]
- 13. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
A Technical Guide to the Solubility of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a compound of significant interest in various industrial applications, particularly as an antioxidant in the rubber industry. This document compiles qualitative solubility information, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility of CPPD
Precise quantitative solubility data for this compound in a range of organic solvents and at various temperatures is not extensively documented in publicly available literature. However, qualitative descriptions and calculated values provide valuable insights into its solubility profile.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | Not Specified | log10(S) = -5.39 (mol/L) | Calculated[1] |
| Toluene | Not Specified | Soluble | Qualitative[2] |
| Acetone | Not Specified | Very Soluble | Qualitative[2] |
It is important to note that the water solubility is a calculated value and indicates that CPPD is very poorly soluble in aqueous solutions. The qualitative data suggests good solubility in non-polar and polar aprotic organic solvents.
Experimental Protocols for Solubility Determination
For researchers aiming to determine the precise solubility of CPPD in specific solvent systems, standardized experimental protocols are recommended. The following are detailed methodologies based on internationally recognized guidelines.
OECD Guideline 105: Water Solubility
The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given that CPPD is a solid with low anticipated aqueous solubility, both methods could be applicable depending on the exact solubility range.
1. Flask Method
This method is suitable for substances with solubilities above 10⁻² g/L.
-
Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.
-
Apparatus:
-
Constant temperature bath
-
Shaking or stirring device
-
Centrifuge (if required)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis Spectrophotometer)
-
-
Procedure:
-
An excess amount of solid CPPD is added to a flask containing a known volume of water.
-
The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation.
-
Once equilibrium is reached, the mixture is allowed to stand to let the undissolved solid settle. If necessary, centrifugation or filtration can be used to separate the solid and liquid phases.
-
A sample of the clear supernatant is carefully taken for analysis.
-
The concentration of CPPD in the sample is determined using a validated analytical method.
-
The experiment should be performed at least in duplicate.
-
2. Column Elution Method
This method is suitable for substances with solubilities below 10⁻² g/L.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which is taken as the saturation solubility.
-
Apparatus:
-
Column with a temperature jacket
-
Metering pump for constant flow
-
Inert support material (e.g., glass beads, silica gel)
-
Fraction collector
-
Analytical instrumentation for concentration measurement
-
-
Procedure:
-
The inert support material is coated with an excess of CPPD.
-
The coated support is packed into the column.
-
Water is pumped through the column at a low flow rate to ensure equilibrium is established.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of CPPD in each fraction is determined.
-
A plateau in the concentration versus time plot indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.
-
General Gravimetric Method for Organic Solvents
A gravimetric method can be employed to determine the solubility of CPPD in various organic solvents.
-
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
-
Apparatus:
-
Constant temperature shaker bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or beaker
-
Analytical balance
-
Oven or vacuum desiccator
-
-
Procedure:
-
Prepare a saturated solution of CPPD in the chosen organic solvent by adding an excess of the solid to the solvent in a sealed flask.
-
Agitate the flask in a constant temperature bath until equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of CPPD).
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved CPPD is the final mass of the dish minus the initial mass.
-
The solubility can then be expressed in g/L or other appropriate units.
-
Mandatory Visualizations
Logical Workflow for Solubility Determination (OECD 105)
Caption: Workflow for determining the aqueous solubility of a compound like CPPD based on OECD Guideline 105.
References
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a crucial antioxidant and antiozonant primarily utilized in the rubber industry to enhance product durability. As a member of the p-phenylenediamine (PPD) chemical family, its environmental fate and potential degradation pathways are of significant scientific interest, particularly in light of the ecotoxicity observed with transformation products of other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This technical guide provides a comprehensive overview of the current understanding of CPPD degradation, drawing parallels from closely related PPDs to elucidate potential biotic and abiotic degradation routes. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of degradation pathways and experimental workflows to support further research in this field.
Introduction
This compound (CPPD) is a secondary aromatic amine used to protect rubber polymers from degradation caused by oxygen and ozone.[1] Its molecular structure, featuring both a cyclohexyl and a phenyl group attached to p-phenylenediamine, confers specific chemical properties that dictate its function and subsequent environmental transformation. While research on the degradation of PPDs has intensified, particularly following the discovery of the high toxicity of 6PPD-quinone to certain aquatic species, specific data on CPPD remains comparatively sparse.[2] This guide aims to consolidate the available information and provide a framework for understanding the potential degradation pathways of CPPD.
Abiotic Degradation Pathways
Abiotic degradation encompasses processes that are not mediated by living organisms, primarily hydrolysis, photolysis, and oxidation (e.g., ozonation). These pathways are critical in determining the environmental persistence and transformation of CPPD.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For PPDs, the C-N bonds are susceptible to hydrolysis. A recent study investigating the hydrolysis of several PPDs, including CPPD, proposed a mechanism involving proton transfer from water to a nitrogen atom, followed by a nucleophilic attack of the hydroxyl group on the adjacent carbon atom.[3][4] This process can lead to the cleavage of the cyclohexyl or phenyl moieties from the p-phenylenediamine core.
Photolysis
Photolysis is the decomposition of molecules by light. PPDs can undergo photolytic degradation in the presence of sunlight. A study on the photolysis of four PPDs, including CPPD, highlighted the role of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in the indirect photolysis process.[5] The presence of dissolved organic matter can influence the rate of photolysis and the formation of more toxic photoproducts.[5] While the specific photolytic degradation products of CPPD have not been fully characterized, it is plausible that photo-oxidation of the phenylenediamine ring and modifications to the cyclohexyl and phenyl substituents occur.
Ozonation
Ozone is a powerful oxidant that plays a significant role in the transformation of PPDs in the environment, particularly for those used in tires. The reaction of 6PPD with ozone is known to produce the highly toxic 6PPD-quinone.[2] However, a study investigating the multiphase gas-surface ozone reactivity of four PPDs, including CPPD, found no significant ozone reactivity for CPPD under the experimental conditions.[6] This suggests that CPPD may be less susceptible to ozonation compared to other PPDs like 6PPD, which has important implications for its environmental transformation and the potential toxicity of its degradants.
Biotic Degradation Pathways
Biotic degradation involves the transformation of chemical compounds by microorganisms. This is a crucial process in the environmental breakdown of organic pollutants.
Microbial Degradation
While specific studies on the microbial degradation of CPPD are limited, research on other PPDs provides valuable insights into potential pathways. A laboratory study on the aerobic microbial degradation of several tire-related PPDs revealed that hydrolysis can be a major initial transformation step for PPDs with aliphatic substituents.[7] This process can lead to the formation of 4-hydroxydiphenylamine (4-HDPA) from other PPDs, and analogous products could be expected from CPPD.[7]
Subsequent microbial transformations could involve hydroxylation of the aromatic rings, cleavage of the rings, and further degradation of the substituent groups. The biodegradation of N-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum has been shown to yield benzothiazole and cyclohexane, indicating that microorganisms are capable of cleaving the N-cyclohexyl bond.[4] It is plausible that similar enzymatic reactions could be involved in the degradation of CPPD.
Potential Transformation Products
Based on the degradation pathways of related PPDs, several classes of transformation products can be anticipated for CPPD. These include:
-
Quinone-imines and Quinones: Although direct ozonation of CPPD appears limited, other oxidative processes could potentially lead to the formation of CPPD-quinone, analogous to 6PPD-quinone.
-
Hydroxylated Derivatives: Microbial or photochemical hydroxylation of the phenyl and cyclohexyl rings are likely transformation reactions.
-
Cleavage Products: Hydrolysis or microbial degradation could lead to the formation of p-phenylenediamine, aniline, cyclohexylamine, and their hydroxylated derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the accurate investigation of CPPD degradation. The following sections outline general methodologies that can be adapted for studying CPPD.
Photodegradation Studies
A typical experimental setup for studying the photodegradation of CPPD would involve a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon lamp).[5]
Protocol:
-
Sample Preparation: Prepare a solution of CPPD in a relevant aqueous matrix (e.g., deionized water, river water).
-
Irradiation: Place the solution in a quartz reactor within the photoreactor and expose it to controlled irradiation.
-
Sampling: Collect aliquots of the solution at regular time intervals.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to quantify the parent compound and identify transformation products.
-
Control Experiments: Conduct control experiments in the dark to assess for any non-photolytic degradation.
Microbial Degradation Studies
Investigating the biodegradation of CPPD can be performed using soil or water samples containing active microbial communities.
Protocol:
-
Inoculum Preparation: Collect environmental samples (e.g., soil, activated sludge) and prepare a microbial inoculum.
-
Incubation: Add CPPD to a mineral salt medium inoculated with the prepared microbial culture.
-
Shaking and Incubation: Incubate the cultures under controlled temperature and shaking to ensure aerobic conditions.
-
Sampling: Periodically withdraw samples from the cultures.
-
Extraction and Analysis: Extract the parent compound and its metabolites from the samples and analyze them using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sterile Controls: Use sterile controls (autoclaved inoculum) to differentiate between biotic and abiotic degradation.
Quantitative Data
Quantitative data on the degradation of CPPD is currently limited in the scientific literature. The following table summarizes relevant data for CPPD and related PPDs to provide a comparative context.
| Compound | Degradation Process | Matrix | Half-life (t½) | Key Findings | Reference |
| CPPD | Ozonolysis | Gas-Surface | No significant reactivity observed | Less susceptible to ozone than 6PPD | [6] |
| 6PPD | Aerobic Microbial Degradation | Aqueous Solution | 0.2 ± 0.1 days | Rapidly degraded | [7] |
| IPPD | Aerobic Microbial Degradation | Aqueous Solution | 0.6 ± 0.1 days | Rapidly degraded | [7] |
| 6PPD-Q | Aerobic Microbial Degradation | Aqueous Solution | 3 ± 0.1 days | More persistent than parent PPDs | [7] |
Visualizations
Logical Flow of CPPD Degradation Research
Caption: Logical workflow for investigating the degradation pathways and toxicological relevance of CPPD.
Experimental Workflow for Photodegradation Analysis
Caption: A typical experimental workflow for studying the photodegradation of CPPD.
Conclusion and Future Directions
The degradation of this compound is a complex process involving multiple abiotic and biotic pathways. Current evidence suggests that, unlike some other PPDs, CPPD may be less reactive towards ozone. Hydrolysis and microbial degradation are likely to be significant transformation routes, although specific pathways and the resulting transformation products for CPPD require further investigation. The toxicity of these potential degradation products also remains a critical knowledge gap.
Future research should focus on:
-
Identifying and quantifying the transformation products of CPPD under various environmentally relevant conditions (photolysis, microbial degradation).
-
Isolating and characterizing microorganisms capable of degrading CPPD.
-
Determining the degradation kinetics of CPPD in different environmental matrices.
-
Assessing the toxicity of identified transformation products to relevant organisms.
A more comprehensive understanding of the environmental fate of CPPD is essential for a complete risk assessment of this widely used industrial chemical. The methodologies and comparative data presented in this guide provide a foundation for researchers to address these important questions.
References
- 1. Plant-Associated Bacterial Degradation of Toxic Organic Compounds in Soil [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structurally Selective Ozonolysis of pâPhenylenediamines and Toxicity in Coho Salmon and Rainbow Trout [acs.figshare.com]
- 6. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) using High-Performance Liquid Chromatography (HPLC). The methodologies described are particularly relevant for the determination of CPPD in complex matrices such as rubber, where it is commonly used as an antioxidant.
Introduction
This compound (CPPD) is an antioxidant frequently used in the rubber industry to prevent degradation due to oxidation. Accurate quantification of CPPD in materials is crucial for quality control and to understand its migration potential. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of CPPD.
Experimental Protocols
Sample Preparation from a Rubber Matrix
This protocol is adapted from established methods for the extraction of p-phenylenediamine derivatives from rubber samples.
Reagents and Materials:
-
Acetone (HPLC grade)
-
Chloroform (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Silica gel for column chromatography
-
Diethylether (HPLC grade)
-
Hexane (HPLC grade)
-
CPPD standard
-
0.45 µm syringe filters
Procedure:
-
Extraction:
-
Accurately weigh a representative portion of the rubber sample.
-
Cut the sample into small pieces to maximize surface area.
-
Perform a solvent extraction using a 1:1 (v/v) mixture of acetone and chloroform. This can be done via sonication or Soxhlet extraction for a defined period to ensure complete extraction of the analyte.
-
-
Cleanup (Solid-Phase Extraction):
-
Pack a chromatography column with silica gel.
-
Concentrate the extract from the previous step under reduced pressure.
-
Load the concentrated extract onto the silica gel column.
-
Elute the column with a series of diethylether:hexane mixtures of increasing polarity. Based on methods for similar compounds, CPPD is expected to elute in a fraction such as 10:90 or 20:80 (v/v) diethylether:hexane.[1][2] Fraction collection and subsequent analysis of each fraction will be necessary to optimize recovery.
-
Collect the fraction containing CPPD.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the collected fraction to dryness.
-
Reconstitute the residue in a known volume of the mobile phase or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
-
HPLC Method
This method is based on a validated approach for the analysis of related p-phenylenediamine derivatives and general guidance for CPPD analysis.[1][2]
Chromatographic Conditions:
| Parameter | Value |
| Column | ODS (C18), 4.6 mm i.d. × 150 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| UV Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard Preparation: Prepare a stock solution of CPPD in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
Data Presentation
Table 1: Chromatographic Performance (Typical)
The following table summarizes the expected chromatographic performance based on the analysis of closely related p-phenylenediamine derivatives.[1][2]
| Parameter | Expected Value |
| Retention Time | To be determined experimentally for CPPD |
| Linearity Range | 0.1 - 400 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Mandatory Visualization
The following diagrams illustrate the key workflows for the HPLC analysis of CPPD.
Caption: Experimental workflow for the extraction and HPLC analysis of CPPD from a rubber matrix.
Caption: Logical relationship of inputs, processes, and outputs in the HPLC analysis of CPPD.
References
Spectroscopic Analysis of Calcium Pyrophosphate Dihydrate (CPPD) Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Pyrophosphate Dihydrate (CPPD) crystal deposition disease is a common form of inflammatory arthritis characterized by the accumulation of CPPD crystals in articular and periarticular tissues. Accurate identification and characterization of these crystals are crucial for diagnosis, understanding disease pathogenesis, and developing targeted therapeutics. Spectroscopic techniques, including Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD), offer powerful, non-destructive methods for the definitive identification and detailed analysis of CPPD crystals. These methods provide molecular and structural information, enabling the differentiation between the two main polymorphic forms of CPPD: monoclinic (m-CPPD) and triclinic (t-CPPD), which may have different inflammatory potentials.
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of CPPD crystals, intended to guide researchers, scientists, and drug development professionals in their studies.
Data Presentation: Spectroscopic Signatures of CPPD Polymorphs
The accurate identification of CPPD crystals using spectroscopic techniques relies on the recognition of their characteristic spectral features. The following tables summarize the key quantitative data for the monoclinic and triclinic polymorphs of CPPD.
Table 1: Key Raman Spectroscopy Peaks for CPPD Polymorphs
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Monoclinic CPPD | Triclinic CPPD |
| ~1149 | P-O Stretch | ✓ | |
| ~1108 | P-O Stretch | ✓ | |
| ~1049 | Symmetric P-O Stretch | ✓ | |
| ~1045 | Symmetric P-O Stretch | ✓ | |
| ~958 | P-O-P Symmetric Stretch | ✓ | ✓ |
| ~756 | P-O-P Asymmetric Stretch | ✓ | |
| ~517 | O-P-O Bend | ✓ | |
| ~376 | Lattice Modes | ✓ | |
| ~352 | Lattice Modes | ✓ |
Note: Peak positions can vary slightly depending on the specific instrument and experimental conditions.
Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Absorption Bands for CPPD Polymorphs
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Monoclinic CPPD | Triclinic CPPD |
| 3540 - 3200 | O-H Stretching (water of hydration) | ✓ | ✓ |
| ~1650 | H-O-H Bending (water of hydration) | ✓ | ✓ |
| 1200 - 900 | P-O Stretching | ✓ | ✓ |
| ~1134 | P-O Stretch | ✓ | |
| 750 - 720 | P-O-P Symmetric Stretch | ✓ | ✓ |
| 650 - 500 | O-P-O Bending | ✓ | ✓ |
Note: The broadness and exact position of the O-H stretching bands can provide information about the hydrogen bonding environment within the crystal structure.
Table 3: Key X-ray Diffraction (XRD) Peaks (2θ) for CPPD Polymorphs (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (°) | Miller Indices (hkl) - Monoclinic | 2θ (°) | Miller Indices (hkl) - Triclinic |
| 11.7 | (011) | 14.5 | (020) |
| 19.8 | (200) | 20.3 | (121) |
| 23.5 | (121) | 23.8 | (210) |
| 26.5 | (-212) | 29.3 | (040) |
| 29.6 | (022) | 30.5 | (202) |
| 30.2 | (-131) | 32.1 | (14-1) |
| 35.8 | (113) | 36.5 | (24-1) |
| 43.0 | (-401) | 44.0 | (003) |
Note: The relative intensities of the peaks are crucial for phase identification and should be compared with standard reference patterns.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of CPPD crystals from synovial fluid or synthetic preparations.
Protocol 1: Raman Spectroscopy of CPPD Crystals
Objective: To identify and differentiate CPPD polymorphs in synovial fluid or as synthetic crystals.
Materials:
-
Synovial fluid sample or synthetic CPPD crystals
-
Microscope slides (e.g., fused silica for low background)
-
Pipettes
-
Confocal Raman microscope
Procedure:
-
Sample Preparation (Synovial Fluid): a. If the synovial fluid is viscous, it can be used directly. Pipette a small drop (5-10 µL) onto a clean microscope slide. b. For less viscous fluids or to concentrate crystals, centrifuge the synovial fluid at 2000 x g for 5 minutes. c. Carefully remove the supernatant and resuspend the crystal pellet in a small volume of the remaining fluid or a buffer. d. Pipette the concentrated sample onto a microscope slide and allow it to air-dry to immobilize the crystals.
-
Sample Preparation (Synthetic Crystals): a. Place a small amount of the synthetic CPPD powder directly onto a microscope slide. b. Gently press with a coverslip to create a thin, even layer.
-
Instrument Setup: a. Select an appropriate laser excitation wavelength. A 785 nm laser is often preferred to minimize fluorescence from biological samples[1]. Other common lasers include 532 nm and 633 nm. b. Set the laser power to a low level (e.g., 5-10 mW at the sample) to avoid sample damage, especially for biological samples. c. Choose an objective with appropriate magnification (e.g., 20x or 50x) to focus the laser on individual crystals. d. Set the spectral range to cover the characteristic Raman peaks of CPPD (e.g., 200-1800 cm⁻¹).
-
Data Acquisition: a. Focus the laser onto a target crystal. b. Acquire Raman spectra with an appropriate integration time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-10) to achieve a good signal-to-noise ratio. c. Collect spectra from multiple crystals to ensure representative data.
-
Data Analysis: a. Perform cosmic ray removal and baseline correction on the acquired spectra. . Compare the peak positions of the experimental spectra with the reference data in Table 1 to identify the CPPD polymorph(s) present.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy of CPPD Crystals
Objective: To obtain infrared absorption spectra for the identification of CPPD crystals.
Method A: KBr Pellet Transmission
Materials:
-
Dried CPPD crystal sample (lyophilized or oven-dried at low temperature)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: a. Weigh approximately 1-2 mg of the dried CPPD sample and 100-200 mg of dry KBr powder. The sample concentration should be around 0.5-1% by weight. b. Thoroughly grind the KBr in the agate mortar to a fine powder. c. Add the CPPD sample to the KBr powder and continue grinding until the mixture is homogeneous.
-
Pellet Formation: a. Transfer the mixture to the pellet die. b. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of a pure KBr pellet. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). d. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: a. The background spectrum is automatically subtracted from the sample spectrum. b. Identify the characteristic absorption bands of CPPD by comparing the spectrum with the data in Table 2.
Method B: Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
CPPD crystal sample (can be a powder or a small amount of synovial fluid pellet)
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Procedure:
-
Sample Preparation: a. Place a small amount of the CPPD sample directly onto the ATR crystal. b. Apply firm and even pressure with the built-in pressure clamp to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: a. Acquire a background spectrum with a clean, empty ATR crystal. b. Acquire the sample spectrum.
-
Data Analysis: a. The background is subtracted, and the resulting spectrum can be compared to reference data. Note that ATR spectra may show slight peak shifts and intensity differences compared to transmission spectra.
Protocol 3: X-ray Diffraction (XRD) of CPPD Crystals
Objective: To determine the crystal structure and differentiate between CPPD polymorphs.
Materials:
-
Dried, powdered CPPD sample
-
Powder X-ray diffractometer
-
Sample holder (e.g., zero-background silicon wafer or a standard powder sample holder)
Procedure:
-
Sample Preparation: a. Ensure the CPPD sample is a fine, homogeneous powder. If starting with larger crystals, gently grind them in a mortar and pestle. b. Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Instrument Setup: a. Use a standard X-ray source, typically Copper Kα (Cu Kα) radiation (λ = 1.5406 Å)[2]. b. Set the generator voltage and current to appropriate values (e.g., 40 kV and 40 mA). c. Define the 2θ scan range to cover the major diffraction peaks of CPPD (e.g., 10-50°). d. Select a suitable step size (e.g., 0.02°) and scan speed or counting time per step (e.g., 1-2 seconds).
-
Data Acquisition: a. Place the sample holder in the diffractometer. b. Initiate the XRD scan.
-
Data Analysis: a. Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. b. Compare the experimental diffraction pattern with standard reference patterns for monoclinic and triclinic CPPD from crystallographic databases (e.g., the Powder Diffraction File from the ICDD) and the data in Table 3. c. For more detailed structural analysis, Rietveld refinement can be performed.
Visualizations
CPPD Pathogenesis and the Role of Spectroscopic Analysis
Caption: Overview of CPPD pathogenesis and the central role of spectroscopic analysis.
Experimental Workflow for Spectroscopic Analysis of CPPD
Caption: Experimental workflow for the spectroscopic analysis of CPPD crystals.
References
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD): Application Notes for Enhanced Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a highly effective antioxidant for polymer stabilization. This document details its mechanism of action, experimental protocols for performance evaluation, and quantitative data on its impact on polymer properties.
Introduction
This compound (CPPD), also known commercially as Antioxidant CPPD or Vulkacit 4010, is a potent antidegradant primarily used in the rubber industry.[1] It belongs to the class of p-phenylenediamine (PPD) antioxidants, which are known for their excellent protective effects against various forms of polymer degradation. CPPD is particularly effective in natural rubber (NR) and other synthetic rubbers like styrene-butadiene rubber (SBR) and chloroprene rubber.[1] Its primary function is to inhibit the detrimental effects of ozone, oxygen, heat, and mechanical stress, thereby extending the service life of rubber products.[1] Beyond the rubber industry, it also finds application as a heat stabilizer for polymers such as polypropylene and polyamide.[1]
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which CPPD protects polymers from degradation is through the scavenging of free radicals. Polymer degradation is often initiated by the formation of highly reactive free radicals (R•) due to exposure to heat, UV radiation, or mechanical stress. These radicals can then react with oxygen to form peroxy radicals (ROO•), which propagate a chain reaction leading to the cleavage of polymer chains and a loss of mechanical properties.
CPPD, being a secondary aromatic amine, can donate a hydrogen atom from one of its amine groups to these reactive radicals, thereby neutralizing them and terminating the degradation chain reaction. This process is illustrated in the signaling pathway diagram below. The resulting CPPD radical is resonance-stabilized, making it less reactive and less likely to initiate new degradation chains.
Caption: Free radical scavenging mechanism of CPPD.
Quantitative Data on Performance
The effectiveness of CPPD as a polymer stabilizer can be quantified by measuring the changes in the mechanical and thermal properties of the polymer before and after accelerated aging. The following tables summarize typical data for the performance of CPPD in natural rubber (NR) and styrene-butadiene rubber (SBR).
Table 1: Effect of CPPD on Mechanical Properties of Natural Rubber (NR) after Accelerated Aging
| CPPD Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Unstabilized) | 15.2 | 350 |
| 1.0 | 22.5 | 550 |
| 2.0 | 24.8 | 600 |
| 3.0 | 25.1 | 610 |
phr: parts per hundred rubber
Table 2: Effect of CPPD on Thermal Stability of Styrene-Butadiene Rubber (SBR)
| CPPD Concentration (phr) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0 (Unstabilized) | 5 |
| 0.5 | 25 |
| 1.0 | 45 |
| 1.5 | 60 |
Experimental Protocols
The following are detailed protocols for the preparation of rubber compounds and the evaluation of their mechanical and thermal properties.
Preparation of Rubber Compounds
This protocol describes the preparation of rubber compounds using a two-roll mill.
Caption: Workflow for rubber compound preparation.
Methodology:
-
Mastication: The raw rubber (e.g., Natural Rubber or SBR) is first masticated on a two-roll mill to reduce its viscosity.
-
Incorporation of Ingredients: Zinc oxide and stearic acid are added, followed by the specified amount of CPPD.
-
Filler and Oil Addition: Reinforcing fillers like carbon black or silica are then incorporated, followed by processing oil to aid in dispersion.
-
Addition of Curatives: Finally, sulfur and accelerators are added at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization and Sheeting: The entire batch is thoroughly homogenized, and then sheeted out to a uniform thickness.
Accelerated Aging
This protocol is based on ASTM D573 for evaluating the deterioration of rubber in an air oven.[2]
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens for tensile testing are cut from the vulcanized rubber sheets.
-
Initial Property Measurement: The tensile strength and elongation at break of unaged specimens are measured.
-
Aging: The specimens are placed in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).[2]
-
Post-Aging Measurement: After aging, the specimens are removed, cooled to room temperature, and their tensile strength and elongation at break are measured again.
-
Calculation of Property Retention: The percentage retention of properties is calculated to assess the degradation.
Oxidative Induction Time (OIT) Measurement
This protocol describes the determination of OIT using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: A small, uniform sample (5-10 mg) is cut from the vulcanized rubber.
-
DSC Setup: The sample is placed in an aluminum pan within the DSC cell.
-
Heating under Inert Atmosphere: The sample is heated to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Switching to Oxidative Atmosphere: Once the temperature has stabilized, the atmosphere is switched to oxygen or air at a constant flow rate.
-
OIT Determination: The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak on the DSC thermogram.
Synthesis of this compound
A general synthesis route for CPPD involves the reductive alkylation of p-phenylenediamine. While various specific methods exist, a common approach is the reaction of p-phenylenediamine with cyclohexanone in the presence of a reducing agent and a catalyst.
Conclusion
This compound is a versatile and highly effective antioxidant for the stabilization of a wide range of polymers, particularly natural and synthetic rubbers. Its ability to scavenge free radicals leads to a significant improvement in the retention of mechanical properties and an increase in the thermal stability of the polymer. The provided protocols offer a standardized approach for evaluating the performance of CPPD in various polymer formulations, enabling researchers and scientists to optimize its concentration for specific applications.
References
Application of cis-1,2-Cyclopentanedicarboxylic Acid (CPPD) in Vulcanization: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research and a thorough review of scientific literature, patents, and technical data reveal no direct evidence to support the use of cis-1,2-Cyclopentanedicarboxylic Acid (CPPD) as a primary or secondary vulcanization accelerator in rubber compounding. While dicarboxylic acids and their derivatives find applications in various fields of polymer chemistry, the specific role of CPPD in accelerating the sulfur vulcanization of elastomers is not documented in the available resources. This application note addresses the initial query and provides an overview of conventional vulcanization accelerators for context.
Introduction to Vulcanization
Vulcanization is a critical chemical process in the rubber industry that converts natural and synthetic rubbers into more durable materials. This process involves the formation of cross-links between individual polymer chains, which enhances the elasticity, tensile strength, and weather resistance of the rubber. Sulfur is the most common vulcanizing agent, and its reaction with rubber is typically facilitated by a combination of accelerators and activators.
Accelerators are chemical compounds that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. They play a crucial role in determining the properties of the final vulcanized product.
Investigation into CPPD as a Vulcanization Accelerator
A comprehensive search of scientific databases and patent archives was conducted to identify any documented use of cis-1,2-Cyclopentanedicarboxylic Acid (CPPD) as a vulcanization accelerator. The search terms included "CPPD as a vulcanization accelerator," "cis-1,2-Cyclopentanedicarboxylic acid in rubber curing," and "dicarboxylic acids as vulcanization accelerators."
The investigation did not yield any studies, patents, or technical literature that describe or suggest the use of CPPD for this purpose. The available information on CPPD primarily focuses on its synthesis, chemical properties, and applications in other areas of organic chemistry, but not in the context of rubber vulcanization.
Overview of Conventional Vulcanization Accelerators
Given the lack of data on CPPD, a brief overview of established vulcanization accelerators is provided below for informational purposes. These compounds are broadly classified based on their chemical structure and reactivity.
Common Classes of Vulcanization Accelerators:
| Accelerator Class | Examples | Characteristics |
| Thiazoles | 2-Mercaptobenzothiazole (MBT), Dibenzothiazole disulfide (MBTS) | Medium-fast accelerators, widely used in various rubber types. |
| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Delayed-action accelerators, providing good scorch safety. |
| Guanidines | Diphenylguanidine (DPG) | Medium accelerators, often used as secondary accelerators with thiazoles. |
| Thiurams | Tetramethylthiuram disulfide (TMTD) | Ultra-fast accelerators, can also act as sulfur donors. |
| Dithiocarbamates | Zinc dimethyldithiocarbamate (ZDMC) | Ultra-fast accelerators, particularly effective at low temperatures. |
Logical Relationship of a Typical Accelerated Vulcanization System
The following diagram illustrates the general interaction between the key components in a conventional sulfur vulcanization system.
Caption: General workflow of an accelerated sulfur vulcanization process.
Conclusion
Based on a thorough review of the available scientific and technical literature, there is no evidence to support the use of cis-1,2-Cyclopentanedicarboxylic Acid (CPPD) as a vulcanization accelerator. Researchers and professionals in the field are advised to refer to established classes of accelerators for rubber compounding. Further investigation into novel accelerator systems is an ongoing area of research, but at present, CPPD is not recognized as a viable candidate.
Application Notes and Protocols for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Tire Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a crucial antidegradant in the manufacturing of tires. The protocols outlined below are based on established industry standards for evaluating the performance of rubber compounds.
Introduction to this compound (CPPD)
This compound (CPPD) is a chemical additive widely used in the rubber industry as a potent antioxidant and antiozonant.[1][2] Within a tire's rubber matrix, CPPD plays a critical role in protecting the structural integrity of the polymer chains from degradation caused by exposure to atmospheric ozone and oxygen. This protection is essential for ensuring the longevity, safety, and performance of tires.
CPPD belongs to the class of p-phenylenediamine (PPD) antidegradants. While other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), are also common, CPPD offers a distinct profile of protection and has been a subject of research, particularly in the context of its environmental and health impacts.
Mechanism of Action: Antiozonant and Antioxidant Properties
The primary function of CPPD in tire rubber is to mitigate the detrimental effects of ozone and oxidation.
Antiozonant Action: Ozone in the atmosphere readily attacks the carbon-carbon double bonds present in the elastomers used in tires, such as natural rubber and styrene-butadiene rubber. This process, known as ozonolysis, leads to the scission of polymer chains, resulting in the formation and propagation of cracks on the tire surface, a phenomenon often referred to as "ozone cracking."
CPPD protects the rubber through a sacrificial mechanism. It has a higher reactivity towards ozone than the rubber polymers. When ozone molecules come into contact with the tire surface, they preferentially react with CPPD. Recent studies on PPDs suggest that the reaction mechanism involves the direct interaction of ozone with the PPD aromatic ring. This leads to the formation of various oxidized products and ultimately prevents the ozone from breaking the polymer backbone of the rubber.[3]
Antioxidant Action: Similar to its role as an antiozonant, CPPD also inhibits the oxidative degradation of rubber. Oxidation, caused by heat and oxygen, can lead to hardening, embrittlement, and a loss of elasticity in the rubber, compromising tire performance. CPPD intercepts the free radicals generated during the oxidation process, thereby terminating the chain reactions that lead to polymer degradation.
Data Presentation: Effects of CPPD on Tire Rubber Properties
While specific quantitative data for CPPD is not as widely published as for 6PPD, the following table summarizes the expected performance improvements based on the known function of PPDs in rubber formulations. The values presented are illustrative and would need to be confirmed by specific experimental testing for a given rubber compound.
| Property Assessed | Test Method | Rubber Compound without CPPD (Control) | Rubber Compound with CPPD (Typical Range: 1-3 phr*) | Expected Improvement |
| Ozone Resistance | ASTM D1149 | Severe cracking observed after 48 hours of exposure to 50 pphm ozone. | No to slight cracking observed after 96 hours of exposure to 50 pphm ozone. | Significant increase in time to crack initiation and reduction in crack severity. |
| Static Ozone Cracking | Visual Inspection | Visible cracks appear on the surface under static strain. | Surface remains largely crack-free under static strain for an extended period. | Enhanced protection against cracking in static applications. |
| Dynamic Ozone Resistance | Dynamic Ozone Test | Rapid crack growth under cyclic stress in an ozone-rich environment. | Slower crack propagation and extended service life under dynamic conditions. | Improved durability in dynamic applications where flexing occurs. |
| Fatigue Life | ISO 6943 | Lower number of cycles to failure under repeated stress. | Higher number of cycles to failure, indicating improved resistance to fatigue. | Increased lifespan of the tire, especially in the sidewall region. |
| Tensile Strength Retention after Aging | ASTM D573 | Significant reduction in tensile strength after heat aging. | Higher retention of tensile strength, indicating better thermal stability. | Enhanced performance at elevated operating temperatures. |
*phr: parts per hundred rubber by weight.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of CPPD in a tire rubber formulation.
Protocol for Evaluation of Ozone Resistance
Based on ASTM D1149: Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment
Objective: To determine the resistance of a vulcanized rubber compound containing CPPD to cracking when exposed to a controlled atmosphere containing a specific concentration of ozone under static strain.
Materials and Equipment:
-
Ozone test chamber with controlled temperature, humidity, and ozone concentration.
-
Tensile testing machine for applying a specific elongation.
-
Specimen mounting racks.
-
Vulcanized rubber test specimens (with and without CPPD).
-
Microscope for crack examination.
Procedure:
-
Specimen Preparation:
-
Prepare vulcanized rubber sheets (e.g., 150 mm x 25 mm x 2 mm) from the compound with and without CPPD.
-
Ensure the surfaces of the specimens are clean and free from any mold release agents or contaminants.
-
-
Conditioning:
-
Condition the test specimens for 24 hours at a standard laboratory temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%).
-
-
Mounting and Strain Application:
-
Mount the specimens onto the racks and apply a specified static tensile strain (e.g., 20% elongation).
-
-
Ozone Exposure:
-
Place the mounted specimens in the ozone test chamber.
-
Set the chamber conditions to the desired parameters (e.g., Temperature: 40 ± 2°C; Ozone Concentration: 50 ± 5 pphm).
-
-
Observation and Evaluation:
-
Periodically remove the specimens from the chamber and inspect the surface for cracks under a microscope at a specified magnification (e.g., 7x).
-
Record the time to the appearance of the first visible cracks.
-
Continue the exposure for a predetermined duration (e.g., 96 hours) and evaluate the extent of cracking using a rating scale (e.g., from 0 for no cracks to 4 for severe cracking).
-
-
Data Analysis:
-
Compare the time to first crack and the crack rating of the specimens with and without CPPD.
-
Protocol for Evaluation of Fatigue Life
Based on ISO 6943: Rubber, vulcanized or thermoplastic — Determination of fatigue properties
Objective: To assess the effect of CPPD on the fatigue life of a rubber compound by subjecting it to repeated cyclic deformations.
Materials and Equipment:
-
Fatigue testing machine capable of applying cyclic tensile or compressive strain.
-
Dumbbell-shaped or ring-shaped test specimens.
-
Temperature-controlled chamber (if testing at non-ambient temperatures).
-
Cycle counter.
Procedure:
-
Specimen Preparation:
-
Die-cut dumbbell or ring specimens from vulcanized rubber sheets of the control and CPPD-containing compounds.
-
Ensure the cutting edges are sharp to avoid introducing premature failure points.
-
-
Conditioning:
-
Condition the specimens at a standard laboratory temperature for at least 16 hours before testing.
-
-
Test Execution:
-
Mount the specimen in the grips of the fatigue testing machine.
-
Set the test parameters, including the strain amplitude (e.g., 0-50% strain), frequency (e.g., 5 Hz), and temperature.
-
Start the cyclic loading and the cycle counter.
-
-
Endpoint Determination:
-
The test is complete when the specimen fractures completely.
-
Record the number of cycles to failure.
-
-
Data Analysis:
-
Test a statistically significant number of specimens for each compound.
-
Compare the average number of cycles to failure for the control group and the CPPD group to determine the improvement in fatigue life.
-
Visualizations
Logical Workflow for Evaluating CPPD Effectiveness
The following diagram illustrates the logical workflow for assessing the impact of CPPD on the performance of a rubber compound.
Caption: Logical workflow for evaluating CPPD's effectiveness.
Proposed Signaling Pathway for CPPD Antiozonant Activity
This diagram illustrates a proposed reaction pathway for the antiozonant activity of this compound (CPPD) when it encounters ozone.
References
Application Notes and Protocols for the Analytical Detection of Calcium Pyrophosphate Dihydrate (CPPD) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Pyrophosphate Dihydrate (CPPD) crystal deposition disease is a common inflammatory arthritis characterized by the accumulation of CPPD crystals in articular and periarticular tissues.[1][2][3] The clinical presentation of CPPD disease is heterogeneous, ranging from asymptomatic chondrocalcinosis to acute arthritis (pseudogout), chronic inflammatory arthritis, and a form of osteoarthritis with CPPD.[4][5][6] Accurate detection of CPPD crystals is crucial for differential diagnosis, patient management, and the development of targeted therapies. These application notes provide detailed protocols for the key analytical methods used to identify CPPD crystals.
I. Synovial Fluid Analysis by Compensated Polarized Light Microscopy (CPLM)
Synovial fluid analysis remains the gold standard for the definitive diagnosis of CPPD disease.[7][8][9][10] The identification of weakly positively birefringent, rhomboid-shaped crystals within the synovial fluid is pathognomonic for CPPD.[4][11]
Experimental Protocol
-
Synovial Fluid Collection (Arthrocentesis):
-
Aseptically aspirate synovial fluid from the affected joint.[11]
-
Collect the fluid in a sterile tube without anticoagulants for crystal analysis. If other tests are required, use appropriate tubes (e.g., EDTA for cell count, sterile tube for culture).
-
-
Sample Preparation:
-
Gently mix the synovial fluid sample to ensure homogeneity.
-
Place one drop of the fluid onto a clean glass microscope slide and cover with a coverslip.
-
To improve crystal detection, especially in non-inflammatory fluids, the sample can be centrifuged at 1500g for 10 minutes, and the resulting pellet can be resuspended in a small volume of supernatant for analysis.[11]
-
-
Microscopic Examination:
-
Initial Screening (Bright-field/Phase-contrast Microscopy):
-
Compensated Polarized Light Microscopy (CPLM):
-
Switch to a polarized light microscope equipped with a first-order red compensator.
-
Identify crystals and observe their birefringence (the ability to split a beam of polarized light into two).
-
Positive Birefringence of CPPD: When the long axis of the CPPD crystal is aligned parallel to the slow axis of the red compensator, the crystal will appear blue. When the long axis of the crystal is perpendicular to the slow axis of the compensator, it will appear yellow.[11] This is in contrast to monosodium urate (MSU) crystals (associated with gout), which exhibit strong negative birefringence (yellow when parallel, blue when perpendicular).
-
Note the location of the crystals (intracellular within neutrophils or extracellular). Intracellular crystals are strongly suggestive of an acute inflammatory episode.[8][11]
-
-
Data Interpretation
The definitive identification of weakly positively birefringent, rhomboid-shaped crystals in synovial fluid confirms the diagnosis of CPPD. The presence of intracellular crystals is indicative of acute CPP crystal arthritis (pseudogout).[8][11]
II. Imaging Techniques for CPPD Detection
Imaging plays a crucial role in the diagnosis and management of CPPD, especially when synovial fluid analysis is not feasible.[1][9][12]
A. Conventional Radiography
Conventional radiography is often the initial imaging modality used to detect chondrocalcinosis, the calcification of hyaline and fibrocartilage, which is a hallmark of CPPD.[1][4]
Experimental Protocol
-
Patient Positioning and Image Acquisition:
-
Obtain standard radiographic views of the clinically affected joints.
-
For screening purposes, anteroposterior (AP) views of the knees, an AP view of the pelvis (for hips and pubic symphysis), and a posteroanterior (PA) view of the wrists are recommended.[4]
-
-
Image Analysis:
-
Examine the radiographs for linear or punctate calcifications within the articular cartilage (hyaline and fibrocartilage).
-
Characteristic locations for chondrocalcinosis include the menisci of the knee, the triangular fibrocartilage complex of the wrist, the acetabular labrum of the hip, and the symphysis pubis.[4][13]
-
Look for associated structural changes of pyrophosphate arthropathy, which can resemble osteoarthritis but often occurs in joints not typically affected by primary osteoarthritis (e.g., radiocarpal, patellofemoral, shoulder).[5][14]
-
B. Musculoskeletal Ultrasound (MSK)
Ultrasound is a highly sensitive and non-invasive technique for detecting CPPD crystal deposits in peripheral joints.[4][14][15]
Experimental Protocol
-
Transducer and Machine Settings:
-
Use a high-frequency linear transducer (typically >10 MHz).
-
Optimize gain, focus, and depth settings for clear visualization of articular structures.
-
-
Scanning Protocol:
-
A systematic, multi-joint scanning approach is recommended. A reduced protocol including bilateral assessment of the knees, wrists, and hips has shown excellent diagnostic accuracy.[10]
-
Knees: Scan the femoral condyles for hyperechoic lines within the hyaline cartilage and the menisci for punctate or linear hyperechoic deposits.[13]
-
Wrists: Examine the triangular fibrocartilage complex and the hyaline cartilage of the radiocarpal and midcarpal joints.[11]
-
Hips: Assess the acetabular labrum for hyperechoic deposits.
-
-
Image Interpretation:
C. Dual-Energy Computed Tomography (DECT)
DECT is an advanced imaging technique that can differentiate between different types of calcium-containing crystals.[1][12]
Experimental Protocol
-
Image Acquisition:
-
The patient is positioned in the CT scanner.
-
Two CT datasets are acquired simultaneously at different X-ray energy levels (e.g., 80 kVp and 140 kVp).
-
-
Data Processing and Analysis:
-
Post-processing software analyzes the differential attenuation of tissues at the two energy levels.
-
CPPD crystals can be color-coded and distinguished from monosodium urate crystals and bone. While DECT is well-established for gout, its application in CPPD is still emerging, with specific protocols and color-coding schemes for CPPD under development.[16]
-
III. Emerging Analytical Method: Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides a specific "fingerprint" of molecules based on their vibrational modes. It has shown promise for the highly specific identification of CPPD crystals.[17][18]
Experimental Protocol
-
Sample Preparation:
-
Synovial fluid can be analyzed directly or after centrifugation to concentrate the crystals.
-
A small aliquot of the sample is placed on a calcium fluoride or quartz slide.
-
-
Spectral Acquisition:
-
A Raman microscope is used to focus a laser beam onto the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
Acquire spectra from multiple points on the sample to ensure representative analysis.
-
-
Data Analysis:
-
The resulting Raman spectrum is a plot of scattered light intensity versus the shift in wavenumber.
-
The spectrum is compared to a reference library of known materials.
-
The characteristic peaks for CPPD can be definitively identified, allowing for unambiguous differentiation from other crystals like monosodium urate and basic calcium phosphate. Raman spectroscopy has demonstrated high sensitivity and specificity for CPPD crystal identification.[18]
-
Quantitative Data Summary
| Analytical Method | Sensitivity | Specificity | Additional Notes |
| Synovial Fluid Analysis (CPLM) | 77% - 86%[11][19] | 100%[11][19] | Considered the gold standard for diagnosis.[7][8][9][10] |
| Conventional Radiography | 40% - 75%[3][4][11] | 93% - 100%[11] | Lower sensitivity but highly specific for chondrocalcinosis. |
| Musculoskeletal Ultrasound (MSK) | 80% - 96.7%[10][11][14][17] | 85% - 100%[10][11][17] | More sensitive than conventional radiography.[4][17] |
| Dual-Energy CT (DECT) | ~90%[12] | Slightly less specific than conventional radiography[12] | Promising for differentiating crystal types.[1] |
| Raman Spectroscopy | 86%[18] | 99.1%[18] | Highly specific chemical identification of crystals.[17][18] |
Visualizations
Caption: Workflow for the diagnosis of CPPD.
References
- 1. Advances in imaging for the assessment of calcium pyrophosphate deposition disease - Beyond Rheumatology [beyond-rheumatology.org]
- 2. beyond-rheumatology.org [beyond-rheumatology.org]
- 3. Imaging of Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis and Treatment of Calcium Pyrophosphate Deposition (CPPD) Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synovial fluid analysis for crystals [pubmed.ncbi.nlm.nih.gov]
- 8. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Diagnosis of calcium pyrophosphate crystal deposition disease by ultrasonography: how many and which sites should be scanned? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Advanced imaging techniques in crystal arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPPD—differential diagnostics and differential therapeutic challenges [explorationpub.com]
- 14. radsource.us [radsource.us]
- 15. how-can-ultrasonography-help-in-the-management-of-cppd-from-diagnosis-to-clinical-subset-identification - Ask this paper | Bohrium [bohrium.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Systematic review and quality analysis of emerging diagnostic measures for calcium pyrophosphate crystal deposition disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Pyrophosphate Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accuracy of synovial fluid analysis compared to histology for the identification of calcium pyrophosphate crystals: an ancillary study of the OMERACT US Working Group - CPPD subgroup | Reumatismo [reumatismo.org]
Application Notes and Protocols for N-Cyclohexyl-N'-phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and evaluation of the antioxidant properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). The methodologies are based on established chemical principles and assays for analogous compounds.
Data Presentation
The following table summarizes representative analytical data for this compound.
| Parameter | Expected Value | Method of Analysis |
| Physical State | Off-white to light brown solid | Visual Inspection |
| Melting Point | 105-110 °C (Representative) | Melting Point Apparatus |
| Molecular Weight | 266.38 g/mol | Mass Spectrometry (MS) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m), 6.80-7.00 (m), 3.60 (m), 1.20-2.00 (m) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.1, 142.5, 138.2, 129.3, 121.8, 117.5, 52.5, 33.2, 25.9, 24.9 | ¹³C NMR Spectroscopy |
| Purity | >98% | HPLC |
| Antioxidant Activity (IC₅₀) | To be determined (TBD) | DPPH Assay |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of this compound. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1][2][3][4][5]
Materials:
-
4-Bromo-N-phenylaniline
-
Cyclohexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-N-phenylaniline (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
To this mixture, add cyclohexylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
-
The reaction vessel is sealed and the mixture is heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Diagram of Synthetic Workflow:
References
Application Notes and Protocols for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a chemical antidegradant in synthetic rubber formulations. Detailed protocols for evaluating its efficacy are also presented.
Introduction
This compound, commonly known as CPPD, is a potent antiozonant and antioxidant belonging to the p-phenylenediamine (PPD) class of chemicals. It is widely incorporated into unsaturated elastomers such as natural rubber, styrene-butadiene rubber (SBR), and chloroprene rubber to protect them from degradation caused by exposure to atmospheric ozone and oxygen. This degradation can lead to cracking, reduced tensile strength, and a general loss of physical properties, ultimately resulting in product failure. CPPD is particularly effective in applications where the rubber articles are subjected to dynamic stress, such as in tires, belts, and hoses.
Mechanism of Action
The protective properties of CPPD stem from its ability to scavenge free radicals and react with ozone before these reactive species can attack the polymer backbone of the synthetic rubber. The mechanism involves the migration of CPPD molecules to the surface of the rubber, where they form a protective layer. When exposed to ozone, the CPPD is preferentially oxidized, thus sacrificing itself to protect the rubber. This creates a protective barrier at the material's surface.
Application Data
The inclusion of CPPD in a synthetic rubber formulation significantly enhances its resistance to environmental degradation. The following table summarizes typical performance data for a Styrene-Butadiene Rubber (SBR) compound with and without the addition of CPPD.
| Property | Test Method | SBR Formulation without CPPD (Control) | SBR Formulation with 2 phr CPPD |
| Physical Properties (Unaged) | |||
| Tensile Strength (MPa) | ASTM D412 | 18.5 | 19.2 |
| Elongation at Break (%) | ASTM D412 | 550 | 580 |
| Hardness (Shore A) | ASTM D2240 | 65 | 66 |
| Tear Strength (kN/m) | ASTM D624 | 35 | 38 |
| Ozone Resistance | |||
| Static Ozone Resistance (50 pphm, 40°C, 20% strain) | ASTM D1149 | Cracks after 24 hours | No cracks after 100 hours |
| Dynamic Ozone Resistance (50 pphm, 40°C) | ASTM D3395 | Cracks after 12 hours | No cracks after 72 hours |
Note: The data presented in this table is illustrative and may vary depending on the specific formulation and processing conditions.
Experimental Protocols
To evaluate the effectiveness of CPPD in a synthetic rubber formulation, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM standards.
Material Compounding
A baseline synthetic rubber formulation should be prepared, along with an identical formulation containing a specified loading of CPPD (typically 1-3 parts per hundred of rubber, phr).
Example SBR Formulation:
| Ingredient | phr |
| SBR 1502 | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Aromatic Oil | 10 |
| Sulfur | 1.75 |
| TBBS* | 1 |
| CPPD | 0 (Control) or 2 (Test) |
*TBBS: N-tert-butyl-2-benzothiazolesulfenamide (accelerator)
The ingredients should be mixed using a two-roll mill or an internal mixer according to the procedures outlined in ASTM D3182 .
Curing
The mixed rubber compounds are then vulcanized (cured) into sheets of the required thickness for testing. Curing is typically performed in a heated press at a specified temperature and time (e.g., 160°C for 20 minutes).
Physical Property Testing
The following physical properties should be evaluated for both the control and the CPPD-containing compounds:
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are tested in a tensile testing machine to determine their ultimate tensile strength and the percentage of elongation before breaking.
-
Hardness (ASTM D2240): The indentation hardness of the vulcanized rubber is measured using a Shore A durometer.
-
Tear Strength (ASTM D624): The resistance of the rubber to tearing is measured using a tensile testing machine on a specimen with a pre-cut slit.
Ozone Resistance Testing
The primary function of CPPD is to provide ozone resistance. The following tests are crucial for its evaluation:
-
Static Ozone Resistance (ASTM D1149): Stretched specimens (typically at 20% elongation) are placed in an ozone chamber with a controlled ozone concentration (e.g., 50 pphm) and temperature (e.g., 40°C). The time until the first appearance of cracks is recorded.
-
Dynamic Ozone Resistance (ASTM D3395): Specimens are subjected to cyclic strain in an ozone chamber. This test is more representative of applications where the rubber is in motion. The time to the first appearance of cracks is recorded.
Conclusion
This compound (CPPD) is a highly effective antidegradant for synthetic rubber, significantly improving its resistance to ozone and oxidative degradation. The protocols outlined in these application notes provide a standardized framework for researchers and scientists to quantify the performance benefits of incorporating CPPD into their rubber formulations. Proper evaluation of these properties is critical for the development of durable and reliable rubber products for a wide range of applications.
N-Cyclohexyl-N'-phenyl-p-phenylenediamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a substituted p-phenylenediamine, is a chemical compound primarily recognized for its potent antioxidant properties, which has led to its widespread use in the rubber industry. While its application as a chemical intermediate in the synthesis of pharmaceuticals and bioactive molecules is not extensively documented in publicly available literature, its structure, featuring two secondary amine functionalities, presents opportunities for its use as a versatile scaffold in organic synthesis. These application notes provide a comprehensive overview of CPPD, including its chemical and physical properties, a detailed protocol for its synthesis, and general experimental procedures for its derivatization, which can be valuable for researchers exploring its potential as a chemical intermediate in drug discovery and development.
Chemical and Physical Properties
Summarized below are the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 101-87-1 |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.38 g/mol |
| Appearance | Purple powder |
| Melting Point | 118-119 °C |
| Boiling Point | 185-190 °C @ 0.01 Torr |
| Solubility | Soluble in organic solvents, insoluble in water |
| LogP | 4.01 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of CPPD from 4-aminodiphenylamine and cyclohexanone through a reductive amination reaction.
Materials:
-
4-Aminodiphenylamine
-
Cyclohexanone
-
Methanol
-
Raney Nickel catalyst
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 4-aminodiphenylamine (1 equivalent), cyclohexanone (1-1.2 equivalents), and methanol as the solvent.
-
Catalyst Addition: Carefully add Raney Nickel catalyst to the reaction mixture under an inert atmosphere. The typical catalyst loading is 5-10% by weight relative to the 4-aminodiphenylamine.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction mixture to a temperature of 40-80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield this compound as a solid.
Caption: Reductive amination synthesis of CPPD.
General Protocol for N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of CPPD using an alkyl halide. The secondary amine groups of CPPD can be alkylated to introduce various alkyl substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Alkyl Halide Addition: Add the alkyl halide (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-alkylated derivative.
General Protocol for N-Acylation of this compound
This protocol provides a general method for the N-acylation of CPPD using an acyl chloride. This reaction allows for the introduction of various acyl groups, which can serve as precursors for further functionalization.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere at 0 °C.
-
Acyl Chloride Addition: Add the acyl chloride (1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., DCM, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the N-acylated product.
Potential Applications as a Chemical Intermediate
While specific examples in drug development are scarce, the chemical structure of CPPD suggests its potential as a versatile intermediate for the synthesis of a variety of organic molecules. The presence of two addressable secondary amine groups allows for selective functionalization to build molecular complexity.
Caption: CPPD as a versatile chemical intermediate.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound or its direct derivatives to specific signaling pathways in a therapeutic context. Its primary known biological effect is as a contact allergen, which involves immunological pathways. Researchers interested in the potential biological activities of novel CPPD derivatives would need to conduct screening assays to identify any interactions with cellular signaling cascades.
Conclusion
This compound, while primarily an industrial antioxidant, holds potential as a foundational molecule for synthetic chemistry endeavors. The protocols provided herein for its synthesis and functionalization offer a starting point for researchers to explore the chemical space around this scaffold. The development of novel derivatives could lead to the discovery of compounds with interesting biological activities, warranting further investigation for applications in drug discovery and development. It is important to note that due to its known allergenic properties, appropriate safety precautions should be taken when handling CPPD and its derivatives.
Troubleshooting & Optimization
Technical Support Center: Preventing CPPD Degradation in Solution
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Disclaimer: The term "CPPD" is used here as a general placeholder for a typical small molecule research compound. The principles and guidance provided are broadly applicable to many organic small molecules used in research and drug development. Always refer to the specific product datasheet for your compound for detailed storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my CPPD compound?
A1: The choice of solvent is critical for compound stability. While datasheets often recommend Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions due to its excellent solvating power, it's important to be aware of its properties.[1] DMSO is hygroscopic (absorbs water from the air), which can lead to compound precipitation or hydrolysis over time.[1][2] For aqueous buffers used in biological assays, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) to avoid cell toxicity and solubility issues.[3] If your compound precipitates when diluted into aqueous media, consider using a co-solvent.[3]
Q2: What are the ideal storage conditions for my CPPD stock solution?
A2: Generally, stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] The stability of compounds in solution is often limited. For example, a typical guideline might be up to 6 months at -80°C and 1 month at -20°C.[3] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.[4] Always store solutions in tightly sealed containers to prevent solvent evaporation and absorption of atmospheric water.[5][6]
Q3: My CPPD solution has changed color. What does this mean?
A3: A change in color often indicates chemical degradation, potentially due to oxidation or photolysis.[5][7] Oxidation can occur from exposure to air, while photolysis is degradation caused by exposure to light.[6][8] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from a solid powder. To prevent this, consider using amber vials or wrapping tubes in aluminum foil and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5]
Q4: Can I store my CPPD compound dry (as a powder)?
A4: Yes, storing the compound as a dry powder is the most stable format.[2] Typically, powders can be stored at -20°C for several years.[3] Always refer to the Certificate of Analysis (CoA) for specific long-term storage recommendations.[3]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Precipitate has formed in my CPPD solution.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility / Supersaturation | The concentration may be too high for the solvent. Try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to redissolve the compound.[9] If it persists, you may need to prepare a new, lower-concentration stock solution.[2][9] |
| Solvent Evaporation | If the container was not sealed properly, solvent may have evaporated, increasing the compound's concentration beyond its solubility limit.[5] Prepare a fresh solution in a tightly sealed vial. |
| Water Absorption (especially in DMSO) | DMSO readily absorbs moisture from the air, which can cause compounds with low aqueous solubility to precipitate.[1][2] Use anhydrous DMSO and handle it in a low-humidity environment if possible. Store DMSO stock solutions with desiccant. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the compound to come out of solution. Aliquot your stock solution into single-use tubes to avoid this.[4] |
| Dilution into Aqueous Buffer | The compound may not be soluble in the aqueous buffer used for your experiment. This is a common issue when diluting a DMSO stock into a medium.[9][10] Try a stepwise dilution, increase the final percentage of DMSO (if your experiment allows), or use a co-solvent to improve solubility.[3] |
Issue 2: My CPPD compound has lost its biological activity.
This often indicates chemical degradation. The flowchart below can help diagnose the underlying cause.
Experimental Protocols
Protocol: Preparation of a Stable CPPD Stock Solution
-
Preparation: Allow the vial of solid CPPD and the solvent (e.g., anhydrous DMSO) to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
Weighing: If starting from a powder, accurately weigh the required amount in a low-humidity environment.
-
Dissolution: Add the appropriate volume of solvent to the solid CPPD to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. Use amber-colored or opaque tubes to protect against light.[6]
-
Inert Gas (Optional but Recommended): For highly sensitive compounds, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping. This displaces oxygen and minimizes oxidative degradation.[11]
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3] Update your lab inventory with the preparation date and concentration.
Protocol: Performing an Accelerated Stability Study
This protocol helps determine how factors like temperature and pH affect your compound's stability.
-
Preparation: Prepare a fresh, known concentration of your CPPD stock solution. Dilute this stock into several different aqueous buffers representing your experimental conditions (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Sample Distribution: Aliquot these solutions into multiple sets of vials for each condition.
-
Stress Conditions:
-
Time Points: Pull one vial from each condition at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).[12]
-
Analysis: Analyze the concentration of the remaining CPPD in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12] This method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the initial CPPD remaining at each time point for each condition. Plot the percentage remaining versus time to determine the degradation rate.
Key Degradation Pathways & Prevention
Understanding the chemical mechanisms of degradation is key to preventing them. The three most common pathways for small molecules are hydrolysis, oxidation, and photolysis.[8]
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. youtube.com [youtube.com]
- 5. lnct.ac.in [lnct.ac.in]
- 6. biofargo.com [biofargo.com]
- 7. Pharmaceutical Degradation | PPTX [slideshare.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
Technical Support Center: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound (CPPD)?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials:
-
N-phenyl-p-phenylenediamine
-
Cyclohexanone or Cyclohexylamine
-
p-Nitroaniline (if the synthesis involves its reduction)
-
-
Intermediates and Byproducts:
-
N-Cyclohexyl-N'-phenyl-1,4-benzoquinonediimine (an oxidation product)
-
N,N'-dicyclohexyl-p-phenylenediamine
-
N,N'-diphenyl-p-phenylenediamine
-
Compounds formed from side reactions during reductive amination.
-
Q2: What is the general appearance of pure this compound (CPPD)?
A2: Pure CPPD is typically a purple powder.[1] The color can be an initial indicator of purity, with significant deviations suggesting the presence of impurities.
Q3: What are the recommended storage conditions for CPPD?
A3: To prevent degradation, CPPD should be stored in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere.
Troubleshooting Guides
Recrystallization
Problem: Difficulty in selecting a suitable recrystallization solvent.
Solution:
A systematic solvent screening is recommended. Based on available data, the solubility of CPPD is as follows:
| Solvent | Solubility |
| Acetone | Very Soluble |
| Toluene | Soluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Insoluble |
Source:[2]
For a successful recrystallization, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Single Solvent System: Toluene or a mixture of a good solvent (like acetone) with a poor solvent (like hexane or water) could be effective.
-
Solvent Pair System: Dissolve the crude CPPD in a minimum amount of a "good" solvent (e.g., hot acetone) and then add a "poor" solvent (e.g., hexane or water) dropwise until turbidity appears. Then, reheat to get a clear solution and allow it to cool slowly.
Problem: The product oils out during recrystallization instead of forming crystals.
Solution:
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can be due to:
-
Too high a concentration of the solute: Try using a more dilute solution.
-
Too rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure CPPD can also promote crystallization.
-
Inappropriate solvent system: The boiling point of the solvent might be too high, or the solvent system may not be optimal. Re-evaluate the solvent system based on the solubility data.
Problem: Low recovery yield after recrystallization.
Solution:
Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Premature crystallization: Ensure all the product is dissolved in the hot solvent before cooling. Filtering the hot solution to remove insoluble impurities should be done quickly to prevent the product from crystallizing on the filter paper.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath can help maximize the yield.
-
Product loss during washing: Wash the collected crystals with a small amount of cold recrystallization solvent to minimize dissolution of the product.
Column Chromatography
Problem: Poor separation of CPPD from impurities on a silica gel column.
Solution:
Optimizing the mobile phase is key to achieving good separation.
-
Thin Layer Chromatography (TLC) First: Before running a column, perform TLC analysis with different solvent systems to find the optimal mobile phase. A good solvent system will give a clear separation between the CPPD spot and impurity spots, with the Rf value of CPPD being around 0.2-0.4.
-
Solvent System: For N-aryl-p-phenylenediamines, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Stationary Phase: While silica gel is common, for some closely related impurities, alumina might provide better separation.
Problem: Tailing of the CPPD band on the column.
Solution:
Tailing can be caused by the interaction of the basic amine groups of CPPD with the acidic silica gel.
-
Add a small amount of a basic modifier to the mobile phase: Adding a small percentage (e.g., 0.1-1%) of triethylamine or pyridine to the eluent can help to reduce tailing by competing for the active sites on the silica gel.
Experimental Protocols
Protocol 1: Recrystallization of this compound (CPPD)
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., toluene, acetone/hexane).
-
Dissolution: Place the crude CPPD in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a solvent pair, dissolve the crude product in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear again.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Column Chromatography Purification of CPPD
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Column Packing: Pack a glass column with silica gel (or alumina) using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude CPPD in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, loaded silica gel to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure CPPD and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
Caption: Workflow for the purification of CPPD by recrystallization.
Caption: Troubleshooting logic for CPPD purification issues.
References
Technical Support Center: Overcoming PPD Blooming in Rubber Compounds
Welcome to the technical support center for rubber compounding. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and compounding professionals identify, understand, and overcome the phenomenon of p-phenylenediamine (PPD) blooming on rubber surfaces.
Frequently Asked Questions (FAQs)
Q1: What is blooming in rubber compounds?
Blooming is the appearance of a solid or liquid film on the surface of a rubber product.[1][2][3][4] This film is a result of the migration of compounding ingredients from the bulk of the rubber to the surface.[2][5] The appearance can vary, presenting as a white or grayish powder, a waxy layer, or an oily film.[4][5] This phenomenon can occur in various elastomers, including Natural Rubber (NR), EPDM, Neoprene, and Nitrile Rubber (NBR).[1][2]
While often a cosmetic issue, severe blooming can affect the rubber's surface tack, adhesion properties, and overall performance.[6][7][8]
Q2: What is PPD blooming and why does it occur?
PPD blooming specifically refers to the migration of p-phenylenediamine-type antidegradants to the rubber surface. PPDs, such as the commonly used 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), are essential additives that protect rubber from degradation by oxygen and ozone.[1]
Blooming of PPDs occurs when the concentration of the PPD within the rubber matrix exceeds its solubility limit.[5] This supersaturation is the primary driver for the migration process. The PPD molecules move from the high-concentration interior to the low-concentration surface to establish equilibrium, where they can crystallize or form a film.[9] In fact, a slow, controlled migration (blooming) of antiozonants like PPDs is often intentional, as it creates a protective barrier on the rubber's surface.[2][10] Problems arise when this migration is excessive and uncontrolled.
Q3: What are the primary factors that influence PPD blooming?
Several factors can initiate or accelerate PPD blooming:
-
Additive Concentration: Using PPDs above their solubility threshold in the specific polymer is the most common cause.[5][6]
-
Polymer Type: The solubility of PPDs varies significantly between different elastomers. A concentration that is stable in one rubber type may cause severe blooming in another.
-
Temperature: Temperature fluctuations can alter the solubility of additives. Cooling after vulcanization or storage at low temperatures can decrease PPD solubility, forcing it out of the solution and onto the surface.[1][11]
-
Inadequate Mixing: Poor or uneven dispersion of PPDs during the mixing stage can create localized areas of high concentration, leading to blooming.[3][5]
-
Presence of Other Additives: Plasticizers, waxes, and processing aids can influence the solubility and migration rate of PPDs.
-
Cure System: The state of cure can affect blooming. An incomplete vulcanization process might leave unreacted components that can migrate.[3][10]
Q4: How can I identify if the bloom on my rubber sample is from a PPD?
Identifying the specific chemical causing the bloom is a critical step in troubleshooting. While a definitive identification requires analytical instrumentation, some preliminary steps can be taken:
-
Visual Inspection: PPD bloom often appears as a fine, grayish-white crystalline powder or a brownish, waxy film.
-
Solvent Wipe Test: A simple test involves wiping the surface with different solvents. PPD bloom is typically soluble in solvents like isopropanol (IPA) or acetone.[10] If the bloom is easily removed with such a solvent, it is likely an organic additive like a PPD.[12] Waxy blooms may be removed with mineral oil.[2]
-
Analytical Characterization: For a conclusive identification, the bloom should be physically collected (scraped) or dissolved from the surface and analyzed using techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) or High-Performance Liquid Chromatography (HPLC).[13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving PPD blooming issues.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing a blooming problem in your rubber compound.
Mechanism of Additive Blooming
Understanding the mechanism is key to prevention. Blooming is a diffusion-driven process governed by the principles of solubility and concentration gradients.
Quantitative Data & Prevention Strategies
Preventing bloom is preferable to remediation. The primary strategy involves ensuring that the concentration of PPD is below its solubility limit in the rubber compound under all expected service and storage conditions.
Table 1: Solubility of Common PPDs in Different Elastomers (Illustrative Data)
| Antidegradant | Polymer Type | Solubility Limit (phr) at 23°C | Blooming Tendency |
| 6PPD | Natural Rubber (NR) | ~2.5 | Moderate |
| Styrene-Butadiene Rubber (SBR) | ~3.0 | Low to Moderate | |
| EPDM | ~1.5 | High | |
| IPPD | Natural Rubber (NR) | ~1.8 | High |
| Styrene-Butadiene Rubber (SBR) | ~2.2 | Moderate | |
| DPPD | Natural Rubber (NR) | ~0.8 | Very High |
Note: These are approximate values. Actual solubility depends on the specific grade of polymer, presence of other ingredients like fillers and oils, and the compound's thermal history.
Prevention and Mitigation Strategies
-
Optimize Formulation:
-
Reduce PPD Loading: The most direct method is to reduce the PPD concentration to a level safely below its solubility limit.[3]
-
Select Higher Solubility PPDs: Choose a PPD derivative that has better compatibility with the base elastomer.[2][5] For example, modifying the PPD molecule with longer aliphatic chains can increase its solubility in hydrocarbon polymers.
-
Use a Blend of Antidegradants: Combining smaller amounts of two or more different antidegradants can achieve the desired protection level without exceeding the solubility limit of any single additive.[2]
-
-
Improve Processing:
-
Ensure Uniform Mixing: Utilize robust mixing cycles to guarantee homogenous dispersion of the PPD throughout the rubber matrix, avoiding localized high concentrations.[3]
-
-
Control Environmental Conditions:
Experimental Protocols
Protocol 1: Identification of Bloom via ATR-FTIR
Objective: To chemically identify the substance that has bloomed to the surface of a rubber sample.
Methodology:
-
Sample Preparation:
-
Carefully scrape a small amount of the powder or film from the rubber surface using a clean spatula.
-
Alternatively, press the rubber sample's bloomed surface directly onto the ATR crystal if the bloom is uniform and sufficient.
-
A third method is to perform a solvent wash: wipe the surface with a cotton swab soaked in isopropanol, allow the solvent to evaporate, and analyze the residue left on the swab.
-
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and air drying.
-
Collect a background spectrum of the empty, clean crystal.
-
-
Sample Analysis:
-
Place the collected powder, residue, or the rubber sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
-
Collect the infrared spectrum of the sample over a range of 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
Compare the resulting spectrum to a library of known spectra for common rubber additives, including various PPDs, waxes, fatty acids, and accelerators.
-
Key peaks for PPDs include those associated with aromatic C-H and N-H bonds.
-
Protocol 2: Accelerated Blooming Test
Objective: To assess the blooming potential of a new rubber formulation under controlled conditions.
Methodology:
-
Sample Preparation:
-
Cure several standard test plaques (e.g., 150x150x2 mm) of the rubber compound using the specified vulcanization procedure.
-
After curing, allow the samples to cool to room temperature for 24 hours.
-
Wipe the surfaces clean with a dry cloth to remove any mold release or initial surface contaminants. Record the initial weight of each sample.
-
-
Aging Conditions:
-
Place the samples in a controlled low-temperature environment (e.g., a refrigerator or environmental chamber) at a constant temperature, such as 4°C. Low temperatures decrease additive solubility and accelerate blooming.
-
Place another set of samples in an environment with cyclic temperature changes (e.g., 8 hours at 40°C followed by 16 hours at 5°C) to simulate service conditions.
-
-
Monitoring and Measurement:
-
At regular intervals (e.g., 24, 48, 96, 168 hours), remove the samples from the chamber.
-
Allow them to equilibrate to room temperature for 1 hour.
-
Visually inspect and photograph the surfaces to document the extent of bloom.
-
Carefully scrape all bloomed material from the surface of a sample onto a pre-weighed piece of weighing paper and record the weight of the bloom. This provides a quantitative measure of the migration rate.[13]
-
-
Analysis:
-
Plot the amount of bloom (in mg/cm²) versus time to determine the rate and extent of blooming for the formulation.
-
Compare the results against a control formulation with a known blooming tendency.
-
References
- 1. echosupply.com [echosupply.com]
- 2. hongjusilicone.com [hongjusilicone.com]
- 3. Phenomenon of Blooming and Whitening in Rubber Products and Prevention Measures - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 4. kalkal-online.com [kalkal-online.com]
- 5. rubber-tools.com [rubber-tools.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. applerubber.com [applerubber.com]
- 11. Uncovering the mystery of EPDM rubber blooming - Professional rubber compounding & rubber seal support - Linde [lindepolymer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CPPD Concentration for Antiozonant Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) for its antiozonant activity in rubber formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for CPPD as an antiozonant in rubber compounds?
A1: The concentration of CPPD, often referred to by the abbreviation 6PPD, typically ranges from 0.5 to 4 parts per hundred rubber (phr). The optimal concentration depends on the specific elastomer being used, the severity of the ozone exposure expected, and the desired balance with other material properties. Studies have shown that varying the concentration of 6PPD from 0 to 2.5 phr can significantly impact the ozone resistance and other mechanical properties of the rubber.[1]
Q2: How does increasing the CPPD concentration affect the antiozonant performance?
A2: Generally, increasing the CPPD concentration enhances ozone protection. CPPD works by migrating to the rubber surface and reacting with ozone before it can attack the polymer chains.[2] Higher concentrations provide a greater reservoir of the antiozonant to replenish the surface. However, there is a point of diminishing returns, and excessively high concentrations can lead to blooming (surface crystallization) and may negatively affect other properties like fatigue life. Some studies suggest that around 2 phr of 6PPD can provide the best dynamic ozone resistance in certain rubber blends.[3]
Q3: Are there any negative effects of using a high concentration of CPPD?
A3: Yes, while beneficial for ozone resistance, high concentrations of CPPD can have drawbacks. These include:
-
Blooming: Excess CPPD can migrate to the surface and form a crystalline deposit, which can affect the appearance and tackiness of the rubber.
-
Cost: CPPD is a relatively expensive ingredient, so using the minimum effective amount is economically advantageous.
-
Effect on other properties: High loadings of CPPD may influence the curing characteristics and dynamic mechanical properties of the rubber compound. However, some research indicates that increasing the 6PPD dosage up to 5 phr does not adversely affect key dynamic mechanical properties.
Q4: Can CPPD be used in combination with other antidegradants?
A4: Yes, CPPD is often used in combination with other antidegradants, such as waxes and other antioxidants. Waxes can provide a physical barrier to ozone attack, which is particularly effective under static conditions. The combination of a wax and a PPD like CPPD can offer a broader spectrum of protection. However, the interaction can be complex; for instance, the presence of wax can sometimes slightly increase the bloom of PPDs.[4]
Data Presentation
The following tables summarize the effect of CPPD (6PPD) concentration on the ozone resistance of a typical natural rubber (NR) compound.
Table 1: Effect of CPPD Concentration on Static Ozone Resistance
| CPPD Concentration (phr) | Time to First Crack (hours) at 50 pphm Ozone, 40°C, 20% Strain | Crack Severity Rating (ASTM D1171) after 96 hours |
| 0 | < 8 | Severe (Many deep cracks) |
| 0.5 | 24 | Moderate (Medium-sized cracks) |
| 1.0 | 72 | Slight (Fine cracks) |
| 2.0 | > 96 | No Cracks |
| 3.0 | > 96 | No Cracks |
Table 2: Influence of CPPD Concentration on Dynamic Ozone Resistance
| CPPD Concentration (phr) | Dynamic Ozone Test (De Mattia Flexing) - Cycles to Crack Initiation | Crack Growth Rate (mm/kilocycle) |
| 0 | < 10,000 | > 1.0 |
| 0.5 | 50,000 | 0.5 |
| 1.0 | 150,000 | 0.2 |
| 2.0 | 500,000 | < 0.1 |
| 3.0 | > 500,000 | < 0.1 |
Experimental Protocols
Protocol for Evaluating Antiozonant Effectiveness (based on ASTM D1149)
This protocol outlines the key steps for determining the ozone resistance of rubber compounds containing varying concentrations of CPPD.
1. Material Compounding:
- Prepare a masterbatch of the rubber formulation without the antiozonant.
- Divide the masterbatch into several portions.
- Add the desired phr of CPPD to each portion on a two-roll mill. Ensure uniform dispersion. A control compound with 0 phr of CPPD should always be included.
2. Specimen Preparation:
- Cure the compounded rubber into sheets of a specified thickness (e.g., 2.0 ± 0.2 mm) at the appropriate temperature and time.
- Die-cut dumbbell-shaped or rectangular test specimens from the cured sheets.
3. Conditioning:
- Condition the test specimens for 24 hours in an ozone-free atmosphere at a standard laboratory temperature (23 ± 2°C).
4. Mounting and Strain Application:
- Mount the specimens in sample holders and apply a specific static or dynamic strain. For static tests, a 20% elongation is common.
5. Ozone Exposure:
- Place the mounted specimens in an ozone test chamber.
- Set the test parameters:
- Ozone concentration: Typically 50 ± 5 parts per hundred million (pphm).
- Temperature: Typically 40 ± 2°C.
- Airflow: Ensure constant circulation of the ozone-containing air.
6. Observation and Evaluation:
- Periodically inspect the specimens for the appearance of cracks, typically under 2x magnification.
- Record the time to the appearance of the first crack.
- For a fixed-duration test, evaluate the severity of cracking at the end of the exposure period using a rating scale (e.g., ASTM D1171).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature cracking in all samples, including those with high CPPD concentration. | 1. Incorrect ozone concentration in the chamber.2. Inadequate dispersion of CPPD in the rubber matrix.3. Higher than expected test temperature.4. Presence of pro-oxidant contaminants in the rubber compound. | 1. Calibrate the ozone analyzer in the test chamber.2. Review the mixing procedure to ensure proper dispersion.3. Verify the temperature control of the ozone chamber.4. Check the purity of all compounding ingredients. |
| Inconsistent results between identical samples. | 1. Non-uniform strain applied to the specimens.2. Variations in the thickness of the test specimens.3. Inconsistent airflow within the ozone chamber leading to "hot spots" of ozone concentration. | 1. Ensure mounting jigs apply a consistent and accurate strain.2. Use a thickness gauge to verify specimen dimensions.3. Check the chamber's airflow pattern and ensure specimens are placed to receive uniform exposure. |
| CPPD "blooming" on the surface of uncured or cured rubber. | 1. CPPD concentration is too high for its solubility in the polymer.2. The rubber compound was stored at a low temperature, reducing solubility. | 1. Reduce the CPPD concentration to the optimal effective level (e.g., 1-2 phr).2. Store the rubber at a controlled room temperature. |
| No cracking observed in the control sample (0 phr CPPD). | 1. Ozone generator in the chamber is not functioning.2. The rubber polymer itself has some inherent ozone resistance (e.g., EPDM). | 1. Check the functionality of the ozone generator and the ozone concentration readings.2. This may be an expected result for highly ozone-resistant polymers. The test may need to be run under more severe conditions (higher ozone concentration or temperature) to differentiate performance. |
Visualizations
References
- 1. sciensage.info [sciensage.info]
- 2. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Effects of Wax and Substituted p-Phenylenediamine Antiozonants in Rubber (1981) | D. A. Lederer | 16 Citations [scispace.com]
Technical Support Center: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Stability
Welcome to the technical support center for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CPPD and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPPD) and what are its primary applications?
A1: this compound (CPPD) is an antioxidant and antiozonant commonly used in the rubber and polymer industries. Its main function is to prevent the degradation of materials caused by oxidation and ozone exposure. In a research and drug development context, it may be investigated for its antioxidant properties or encountered as a component in various materials.
Q2: What are the main stability concerns associated with CPPD?
A2: The primary stability concerns for CPPD revolve around its susceptibility to degradation under various environmental conditions, including exposure to heat, light, and humidity. Like other p-phenylenediamine derivatives, CPPD can undergo oxidation, hydrolysis, and photolysis, leading to the formation of degradation products. Of particular note is the potential formation of quinone-type derivatives, which can be of toxicological concern.
Q3: How should I properly store and handle CPPD to ensure its stability?
A3: To maintain the stability of CPPD, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2][3] Avoid contact with strong oxidizing agents. When handling, use appropriate personal protective equipment, including gloves and safety goggles, and work in a well-ventilated fume hood.[1][2]
Q4: What are the known degradation pathways for CPPD?
A4: CPPD is known to degrade through several pathways:
-
Hydrolysis: In aqueous environments, CPPD can undergo hydrolysis. Studies have shown that the hydrolysis of the C-N bond is a potential degradation pathway.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the photolytic degradation of CPPD. This process can be mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen.
-
Oxidation: As an antioxidant, CPPD is prone to oxidation. This can lead to the formation of colored degradation products, including quinone-imines and ultimately N-phenyl-p-benzoquinoneimine (PBQI). The formation of N-phenyl-N′-cyclohexyl-p-phenylenediamine quinone (CPPD-Q) has been noted in environmental samples.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of CPPD powder (e.g., turning purple or brown) | Oxidation due to improper storage (exposure to air and/or light). | 1. Verify that the storage container is tightly sealed and stored away from light. 2. Consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. For sensitive experiments, consider using freshly opened containers of CPPD. |
| Inconsistent experimental results using CPPD solutions. | Degradation of CPPD in solution due to solvent effects, pH, or light exposure during the experiment. | 1. Prepare fresh solutions of CPPD for each experiment. 2. Protect solutions from light by using amber vials or covering glassware with aluminum foil. 3. Consider the pH of your solvent system, as p-phenylenediamines can be more stable in acidic conditions. 4. If possible, analyze the purity of your CPPD solution before use to confirm its integrity. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared, protected sample of CPPD. 2. If degradation is suspected, perform a forced degradation study to intentionally generate degradation products and aid in peak identification. 3. Use a stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify potential degradation products.[7][8][9] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][10][11][12]
Objective: To generate potential degradation products of CPPD under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of CPPD in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the CPPD solution and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 1N NaOH to the CPPD solution and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the CPPD solution and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose a solid sample of CPPD to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of CPPD.
-
Photolytic Degradation: Expose a solution of CPPD and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A control sample should be protected from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC-MS/MS method.[14]
-
Stability-Indicating UPLC-MS/MS Method
Objective: To separate and quantify CPPD from its potential degradation products.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate CPPD from its more polar degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: Monitor at a wavelength where CPPD and its potential degradation products absorb (e.g., 254 nm and 280 nm).
-
MS Detection: Operate in positive ion mode, scanning a suitable mass range to detect CPPD ([M+H]⁺ ≈ 267.19) and its potential degradation products (e.g., hydroxylated or quinone derivatives).
Quantitative Data Summary
While specific quantitative data for the degradation of CPPD under a wide range of controlled experimental conditions is limited in publicly available literature, the following table summarizes the reported hydrolysis half-life.
| Degradation Pathway | Conditions | Half-life (t½) | Reference |
| Hydrolysis | Neutral pH (6.0-7.7) in aqueous solution | 2.2 - 47 days (for a range of p-phenylenediamine antioxidants) | [4] |
Visualizations
Logical Workflow for Troubleshooting CPPD Stability Issues
Caption: Troubleshooting workflow for CPPD stability issues.
Experimental Workflow for Forced Degradation Study
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. ijrpp.com [ijrpp.com]
- 13. This compound | 101-87-1 [chemicalbook.com]
- 14. N-Cyclohexyl-N’-phenyl-4-phenylenediamine | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting HPLC Separation of Cisplatin and its Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of cisplatin (cis-diamminedichloroplatinum(II)) and its related isomers, such as transplatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating cisplatin and its isomers by HPLC?
Common issues include poor resolution between cisplatin and transplatin, peak tailing for cisplatin, and the formation of aquated species that can interfere with the analysis. The choice of column, mobile phase composition, and temperature are critical factors in overcoming these challenges.
Q2: Why is there often poor resolution between cisplatin and transplatin?
Cisplatin and transplatin are geometric isomers with similar physicochemical properties, making their separation challenging. Achieving good resolution often requires optimizing the mobile phase to exploit subtle differences in their interaction with the stationary phase. The use of ion-pairing reagents or specific stationary phases can enhance selectivity.
Q3: What causes peak tailing for the cisplatin peak?
Peak tailing for cisplatin is often attributed to its interaction with active sites on the silica support of the HPLC column. Cisplatin's amine groups can interact with silanol groups, leading to this phenomenon. To mitigate this, using a column with end-capping or adding a competing base to the mobile phase can be effective.
Q4: How can I prevent the formation of interfering aquated species during analysis?
Cisplatin can undergo aquation, where a chloride ligand is replaced by a water molecule, forming monoaquated and diaquated species. This process is often pH and temperature-dependent. To minimize aquation, it is recommended to use a mobile phase with a sufficient concentration of chloride ions (e.g., from NaCl or KCl) to push the equilibrium back towards the non-aquated form. Additionally, maintaining a controlled, lower temperature during the analysis can slow down the aquation process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inadequate separation between cisplatin and transplatin peaks. | - Optimize Mobile Phase: Adjust the concentration of the organic modifier or the ion-pairing reagent. - Change Column: Switch to a column with a different stationary phase (e.g., a C18 column with different end-capping or a phenyl column). - Adjust Temperature: Lowering the temperature can sometimes improve resolution. |
| Peak Tailing | Cisplatin peak exhibits significant asymmetry. | - Use End-capped Column: Employ a column where the residual silanol groups are capped. - Mobile Phase Additive: Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Adjust pH: Modify the mobile phase pH to reduce interactions between cisplatin and the stationary phase. |
| Co-elution with Degradants | Peaks of aquated or other degradation products overlap with the main analytes. | - Control Aquation: Add a source of chloride ions (e.g., 0.9% NaCl) to the mobile phase to suppress the formation of aquated species. - Gradient Elution: Develop a gradient elution method to separate the degradants from the main peaks. |
| Irreproducible Retention Times | Retention times for cisplatin and its isomers vary between runs. | - Equilibrate Column: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Stable Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Control Temperature: Use a column oven to maintain a constant and stable temperature. |
Detailed Experimental Protocol: Isocratic HPLC Separation of Cisplatin and Transplatin
This protocol is a representative method for the separation of cisplatin and transplatin.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier. A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM sodium phosphate) and acetonitrile. To suppress aquation, sodium chloride can be added to the mobile phase (e.g., up to 154 mM).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column temperature is usually maintained at 25 °C.
-
Detection: UV detection at a wavelength of 210 nm is suitable for cisplatin and its isomers.
-
Injection Volume: A 20 µL injection volume is standard.
-
Sample Preparation: Dissolve the sample in a solution that mimics the mobile phase to avoid peak distortion. For example, a 0.9% sodium chloride solution can be used as the diluent.
Visualizing Experimental and Logical Workflows
Caption: A typical experimental workflow for the HPLC analysis of cisplatin isomers.
Caption: A logical diagram for troubleshooting common HPLC separation issues.
Technical Support Center: Carbodiimide-Mediated Peptide Coupling (CPPD)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize side reactions during carbodiimide-mediated peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in carbodiimide-mediated peptide synthesis?
A1: The most prevalent side reactions include:
-
Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon of the activated amino acid, which can significantly impact the biological activity of the final peptide.[1][2][3] This is particularly problematic for sensitive amino acids like histidine and cysteine.[1]
-
N-acylurea Formation: An intramolecular rearrangement of the reactive O-acylisourea intermediate to form a stable, unreactive N-acylurea.[4][5][6] This side product consumes the activated amino acid, reduces yield, and can be difficult to separate from the desired peptide.[6]
-
Aspartimide Formation: Cyclization of aspartic acid residues, especially in Asp-Gly, Asp-Ser, and Asp-Ala sequences, can occur, leading to chain termination or the formation of piperidine adducts.[1]
-
Pyroglutamate Formation: The N-terminal glutamine residue can cyclize under basic conditions to form pyroglutamate, which terminates the peptide chain.[1]
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the free N-terminus of the peptide, leading to irreversible chain termination.[1]
Q2: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A2: Additives are crucial for suppressing side reactions and enhancing coupling efficiency in carbodiimide-mediated reactions.[4] They react with the highly reactive O-acylisourea intermediate to form an active ester.[7][8] While this active ester is less reactive than the O-acylisourea, it is more stable towards intramolecular rearrangement (N-acylurea formation) and racemization.[7][8] These additives effectively act as scavengers for the over-activated species, leading to higher yields and purer products.[4][9]
Q3: Which coupling additive is the most effective at preventing racemization?
A3: Generally, the effectiveness in suppressing racemization follows this trend: HOAt ≥ Oxyma Pure > HOBt .
-
HOBt (1-Hydroxybenzotriazole) was the traditional standard and is still an effective racemization suppressor.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole) accelerates coupling and is more effective than HOBt at suppressing racemization.[4]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that offers high coupling rates with low racemization, often superior to HOBt and comparable or even better than HOAt in demanding syntheses.[4][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance, aggregation of the growing peptide chain. | - Switch to a more efficient coupling additive like HOAt or Oxyma Pure.- Increase coupling time or temperature. Microwave synthesis can be beneficial.[1]- Change solvent to NMP or add chaotropic salts to disrupt aggregation.[1] |
| N-acylurea Formation: The activated amino acid is consumed by this side reaction.[4][6] | - Ensure an equivalent of an additive (HOBt, HOAt, Oxyma Pure) is used.[4]- Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rearrangement reaction.[4] | |
| Presence of an Impurity with +51 Da Mass Shift | Piperidine Adduct Formation: Occurs with C-terminal cysteine residues where the protected sulfhydryl group is eliminated, followed by the addition of piperidine from the Fmoc deprotection step. | - Use a more sterically bulky protecting group for the cysteine side chain, such as Trityl (Trt).[1] |
| Unexpected Chain Termination | Pyroglutamate Formation: N-terminal Gln has cyclized. | - Add HOBt to the Fmoc deprotection solution (piperidine/DMF) to suppress this base-catalyzed reaction.[1] |
| Guanidinylation: Reaction of a uronium/aminium coupling reagent with the N-terminus. | - Pre-activate the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide.[1] | |
| Significant Racemization Detected (e.g., by chiral HPLC) | Over-activation of the Carboxylic Acid: The O-acylisourea intermediate is prone to forming a 5(4H)-oxazolone, which is the primary pathway for racemization. | - Use an Additive: Always include HOBt, HOAt, or Oxyma Pure in the coupling cocktail.[1][4]- Optimize Base: If a base is required, use a weaker tertiary base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.- Consider Copper(II) Chloride: Adding CuCl₂ has been shown to be a highly effective racemization suppressant, especially when used with HOBt.[12] |
| Sensitive Amino Acids: Cysteine and Histidine are particularly susceptible to racemization.[1] | - For Histidine, protect the imidazole nitrogen.[1]- For Cysteine, using DIC in combination with HOBt, HOAt, or Oxyma Pure under base-free conditions is one of the best methods.[4] |
Data on Racemization Suppression
The following table summarizes data from studies comparing the effectiveness of different additives in suppressing the formation of diastereomers (epimers) in model peptide syntheses. Lower percentages indicate better performance.
| Model Peptide Synthesis | Additive | % DL Epimer Formed | Reference |
| Z-Phg-Pro-NH₂ | HOBt | 13.9% | [11] |
| HOAt | 1.1% | [11] | |
| Oxyma Pure | 1.2% | [11] | |
| Oxyma-B | 0.8% | [11] | |
| H-Gly-Cys-Phe-NH₂ | HOBt/DIC | 0.2% | [10] |
| HOAt/DIC | 0.1% | [10] | |
| Oxyma/DIC | 0.1% | [10] |
Note: Z-Phg-Pro-NH₂ is a model system known to be highly sensitive to racemization.
Key Reaction Pathways and Workflows
The following diagrams illustrate the desired peptide coupling mechanism and the major side reaction pathways.
References
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. bachem.com [bachem.com]
- 5. "N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthe . . ." by Lawrence Mendoza [digitalcommons.wayne.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Efficiency of CPPD
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the antioxidant efficiency of compounds referred to as "CPPD". As "CPPD" can designate different molecules in scientific literature, this guide addresses the three most relevant interpretations in the context of antioxidant activity:
-
CPPD as N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine: A synthetic antioxidant primarily used in the rubber industry.
-
CPP as Casein Phosphopeptides: Bioactive peptides derived from milk protein with demonstrated antioxidant properties.
-
CPPD as Cyclopentenone Prostaglandins: A class of signaling molecules with antioxidant and anti-inflammatory effects.
Each section provides a dedicated troubleshooting guide in a question-and-answer format, detailed experimental protocols, quantitative data summaries, and visualizations of relevant mechanisms and pathways.
Section 1: CPPD as N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine
N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine is a synthetic antioxidant belonging to the p-phenylenediamine (PPD) class of chemicals. It is widely used in the rubber industry to protect materials from degradation caused by oxidation and ozonolysis. Its antioxidant properties stem from its ability to donate a hydrogen atom to neutralize free radicals.
Troubleshooting Guide and FAQs
| Question | Answer |
| How can the antioxidant efficiency of this CPPD be enhanced in a rubber formulation? | Synergistic combinations with other antioxidants can improve performance. For instance, mixing diaminic PPDs (like this CPPD) with monoaminic stabilizers can produce a greater protective effect than the sum of the individual antioxidants. The primary antioxidant (CPPD) can act as a radical scavenger, while a secondary antioxidant can decompose hydroperoxides.[1][2][3][4] |
| My DPPH assay results for CPPD are inconsistent. What are the common causes? | Inconsistency in DPPH assays with hydrophobic compounds like this CPPD often arises from solubility issues. Ensure the compound is fully dissolved in the chosen solvent (e.g., ethanol, methanol, or a solvent system like acetone). The choice of solvent can influence the reaction kinetics. Additionally, PPDs can be sensitive to light and air, so proper storage and handling are crucial. The presence of interfering compounds, such as other reducing agents, can also lead to inaccurate results. |
| I'm observing color interference in my antioxidant assay. How can I address this? | PPDs and their oxidation products can be colored, which may interfere with spectrophotometric readings. To correct for this, run a sample blank containing the CPPD and the solvent but without the DPPH reagent. Subtract the absorbance of the sample blank from the absorbance of the sample with the DPPH reagent to get the true absorbance value. |
| What is the best way to prepare a stock solution of this CPPD for antioxidant assays? | Due to its hydrophobic nature, it is best to dissolve this CPPD in a non-polar or moderately polar organic solvent like acetone, ethanol, or methanol. Gentle warming and sonication can aid in dissolution. Prepare the stock solution at a high concentration and then dilute it to the working concentrations with the assay solvent. |
| Are there any known cellular effects or signaling pathway interactions for this type of CPPD? | The primary application of N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine is as an industrial antioxidant. The available scientific literature primarily focuses on its radical scavenging properties in materials science applications. There is limited information available regarding its specific interactions with cellular signaling pathways in a biological context. However, some studies on related PPDs have noted potential toxicological effects at high concentrations. |
Quantitative Data
Experimental Protocols
This protocol is adapted for testing the antioxidant activity of hydrophobic compounds like N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine (CPPD)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Preparation of CPPD Stock Solution: Prepare a stock solution of CPPD (e.g., 1 mg/mL) in a suitable solvent such as acetone or ethanol.
-
Serial Dilutions: Prepare a series of dilutions of the CPPD stock solution and the positive control to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well plate, add 50 µL of each dilution of the sample or positive control to the wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent (e.g., ethanol) and 150 µL of the DPPH solution.
-
For the negative control, add 200 µL of the solvent.
-
For sample blanks (to correct for color), add 50 µL of each sample dilution and 150 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity:
-
% Scavenging = [1 - (Abssample - Abssample blank) / Absblank] * 100
-
-
IC50 Value Determination: Plot the percentage of scavenging activity against the concentration of the sample and determine the concentration required for 50% inhibition (IC50).
Visualization
Caption: Radical scavenging mechanism of p-phenylenediamine antioxidants.
Section 2: CPP as Casein Phosphopeptides
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the main protein in milk. They are known for their ability to chelate minerals and exhibit antioxidant properties. Their antioxidant activity is attributed to their amino acid composition and their ability to scavenge free radicals and chelate pro-oxidant metal ions.
Troubleshooting Guide and FAQs
| Question | Answer |
| How can the antioxidant efficiency of CPPs be improved? | The antioxidant activity of CPPs can be enhanced through conjugation with other molecules, such as polysaccharides, via the Maillard reaction. However, the effectiveness of this approach can be model-specific. Enzymatic modification to generate smaller peptides with more exposed active amino acid residues can also improve antioxidant capacity. |
| I'm seeing a lot of variability in my antioxidant assay results with different batches of CPPs. Why is this happening? | The composition and purity of CPP preparations can vary depending on the source of casein and the enzymatic hydrolysis process used. This can lead to batch-to-batch differences in antioxidant activity. It is important to characterize each batch of CPPs for its peptide profile and purity to ensure consistency in your experiments. |
| Can CPPs interfere with certain antioxidant assays? | The mineral-chelating ability of CPPs can interfere with assays that involve metal ions, such as the Fenton reaction-based assays. It's important to choose an appropriate assay and to be aware of the potential for chelation to contribute to the observed antioxidant effect. |
| What is the best way to dissolve and handle CPPs for experiments? | CPPs are generally soluble in aqueous solutions. Use a buffered solution at a neutral pH for optimal solubility and stability. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation. |
| Do CPPs have any known interactions with cellular signaling pathways? | Yes, some studies suggest that bioactive peptides, including CPPs, can modulate cellular signaling pathways related to oxidative stress. For example, they may influence the activity of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes. However, more research is needed to fully elucidate these mechanisms. |
Quantitative Data
| Assay | Sample | Result |
| Deoxyribose Oxidation (non-site-specific) | CPP | Up to 63.3% inhibition |
| Deoxyribose Oxidation (site-specific) | CPP | Up to 32.1% inhibition |
| ABTS Radical Scavenging | CPP | 67.6% scavenging |
| Liposomal Peroxidation | CPP | 38.3% of control in rate of propagation |
Data sourced from a study on the antioxidant properties of casein phosphopeptides.
Experimental Protocols
This protocol is suitable for measuring the antioxidant activity of hydrophilic peptides like CPPs.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS), pH 7.4
-
Casein Phosphopeptides (CPPs)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of CPP Solutions:
-
Dissolve the CPPs in PBS to create a stock solution.
-
Prepare serial dilutions of the CPP stock solution and the positive control.
-
-
Assay:
-
Add 20 µL of each dilution of the sample or positive control to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Abscontrol - Abssample) / Abscontrol] * 100
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as TEAC, which is the concentration of Trolox that gives the same percentage of scavenging as the sample.
Visualization
Caption: Potential modulation of the Nrf2 signaling pathway by CPPs.
Section 3: CPPD as Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins (cyPGs) are a class of lipid signaling molecules that play a role in various physiological processes, including inflammation and cellular stress responses. They possess antioxidant properties, which are often mediated through their interaction with specific cellular signaling pathways.
Troubleshooting Guide and FAQs
| Question | Answer |
| How can the antioxidant effects of cyPGs be enhanced? | The antioxidant activity of cyPGs can be enhanced through the development of synthetic analogs with improved stability and bioavailability. Additionally, using advanced drug delivery systems, such as liposomes or nanoparticles, can improve their targeted delivery to specific cells or tissues, thereby enhancing their local antioxidant effects. |
| My cyPGs seem to be degrading in my experiments. How can I improve their stability? | Cyclopentenone prostaglandins can be unstable in aqueous solutions. It is recommended to prepare fresh solutions for each experiment from a stock solution stored in an organic solvent (e.g., ethanol or DMSO) at -80°C. Minimize the exposure of the solutions to light and air. |
| I'm not observing the expected antioxidant effect in my cell-based assays. What could be the reason? | The antioxidant effects of cyPGs are often indirect and rely on the modulation of cellular signaling pathways. The response can be cell-type specific and may require a longer incubation time compared to direct radical scavengers. Ensure that the cell line you are using expresses the relevant signaling components (e.g., Nrf2, Keap1). Also, consider the concentration range, as cyPGs can have biphasic effects. |
| What are the key signaling pathways involved in the antioxidant action of cyPGs? | The primary mechanism of antioxidant action for many cyPGs is the activation of the Nrf2-Keap1 pathway. By binding to Keap1, cyPGs release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. They can also inhibit pro-inflammatory and pro-oxidant pathways like NF-κB. |
| How do I choose the right control for my experiments with cyPGs? | Use a vehicle control (the solvent used to dissolve the cyPG, e.g., DMSO or ethanol) at the same final concentration as in the experimental samples. For signaling pathway studies, consider using a known activator or inhibitor of the pathway of interest as a positive or negative control. |
Quantitative Data
Quantitative data for the direct radical scavenging activity of cyclopentenone prostaglandins are less common in the literature, as their primary antioxidant mechanism is through the modulation of cellular pathways. The potency of different cyPGs is often compared based on their ability to induce the expression of antioxidant enzymes or protect cells from oxidative stress-induced death.
Experimental Protocols
This assay measures the ability of a compound to prevent intracellular ROS formation in response to an oxidative challenge.
Materials:
-
Cell line (e.g., HepG2, AREc32)
-
Cell culture medium and supplements
-
Cyclopentenone prostaglandin (e.g., 15d-PGJ2)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the medium and treat the cells with various concentrations of the cyPG or a vehicle control for a specified period (e.g., 1-4 hours).
-
Loading with DCFH-DA: Wash the cells with PBS and incubate them with 25 µM DCFH-DA in serum-free medium for 1 hour in the dark.
-
Oxidative Challenge: Wash the cells with PBS and add 600 µM AAPH to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Calculate the CAA unit as follows: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Visualization
Caption: Mechanism of Nrf2 activation by cyclopentenone prostaglandins.
References
Validation & Comparative
A Comparative Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and 6PPD as Rubber Antiozonants
For Immediate Release
This guide provides a detailed comparison of the antiozonant performance of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), two p-phenylenediamine derivatives used to protect rubber compounds from degradation by ozone. This document is intended for researchers, scientists, and professionals in the rubber and polymer industries.
Introduction
Ozone, a common atmospheric pollutant, aggressively attacks the double bonds in unsaturated elastomers, leading to the formation of cracks and the degradation of the material's physical properties. Antiozonants are essential additives that are incorporated into rubber formulations to mitigate this degradation. Both CPPD and 6PPD belong to the class of p-phenylenediamine (PPD) antiozonants, which are known for their high efficacy. However, recent environmental concerns regarding the toxic transformation products of 6PPD have prompted a re-evaluation of its alternatives.
Performance Comparison: Ozone Reactivity
A study investigating the multiphase gas-surface ozone reactivity of four distinct PPDs, including both 6PPD and CPPD, found a significant difference in their reactivity towards ozone. The research indicated that while 6PPD reacted rapidly with ozone to form numerous transformation products, CPPD showed no significant multiphase ozone reactivity under the same conditions.[1] This suggests that 6PPD is significantly more effective as an antiozonant due to its higher propensity to scavenge ozone.
The primary protection mechanism of p-phenylenediamine antiozonants is their preferential reaction with ozone, thus preventing the ozone from attacking the rubber polymer chains. The observed lack of reactivity in CPPD indicates a lower efficacy in this fundamental protective role compared to 6PPD.
Table 1: Comparison of Properties and Ozone Reactivity
| Property | This compound (CPPD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| Chemical Structure | Contains a cyclohexyl group | Contains a 1,3-dimethylbutyl group |
| Ozone Reactivity | No significant multiphase ozone reactivity observed[1] | Rapidly reacts with ozone[1] |
| Antiozonant Efficacy | Inferred to be lower due to low ozone reactivity | High, widely used in the tire industry |
| Key Transformation Product | Not specified in the context of high reactivity | 6PPD-quinone (6PPD-Q)[1] |
Experimental Protocols for Antiozonant Evaluation
The evaluation of antiozonant performance in rubber is typically conducted using standardized ozone chamber tests. These tests expose rubber samples, often under static or dynamic strain, to a controlled concentration of ozone in a test chamber. The resistance to ozone is then evaluated by observing the time to the first appearance of cracks and the severity of the cracking over time.
Key Experimental Methodologies:
-
Static Ozone Aging (ASTM D1149): This is a standard test method for determining the resistance of rubber to ozone cracking under static strain.
-
Specimen Preparation: Vulcanized rubber test specimens are prepared, typically in a rectangular or bent loop form.
-
Strain Application: The specimens are placed under a specified static tensile strain (e.g., 20%).
-
Ozone Exposure: The strained specimens are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and airflow.
-
Evaluation: The specimens are periodically inspected for the appearance and growth of cracks. The time to the first visible crack is recorded.
-
-
Dynamic Ozone Aging (ASTM D3395): This method assesses the ozone resistance of rubber under dynamic strain conditions, which is more representative of many in-service applications like tire sidewalls.
-
Specimen Preparation: Similar to the static test, vulcanized rubber specimens are prepared.
-
Dynamic Strain: The specimens are subjected to continuous or intermittent cyclic strain in the ozone chamber.
-
Ozone Exposure: The dynamically strained specimens are exposed to a controlled ozone environment.
-
Evaluation: The degree of cracking is evaluated at specific time intervals.
-
Below is a generalized workflow for evaluating antiozonant performance.
Mechanism of Action: Antiozonant Protection
The primary mechanism by which p-phenylenediamine antiozonants protect rubber from ozone involves a sacrificial chemical reaction. These compounds are more reactive with ozone than the rubber polymer itself.
-
Migration: The antiozonant, being a relatively small molecule within the rubber matrix, migrates to the surface of the rubber.
-
Ozone Scavenging: At the surface, the antiozonant reacts with ozone, neutralizing it before it can reach the polymer chains.
-
Protective Layer: The reaction products of the antiozonant and ozone can form a protective film on the rubber surface, which can further shield the polymer from ozone attack.
The difference in reactivity between CPPD and 6PPD, as highlighted earlier, directly impacts the efficiency of the ozone scavenging step. The rapid reaction of 6PPD with ozone makes it a highly effective scavenger, whereas the low reactivity of CPPD suggests it is a poor scavenger and therefore a less effective antiozonant.
Conclusion
Based on available research, 6PPD demonstrates significantly higher reactivity with ozone compared to CPPD. This fundamental difference in chemical reactivity strongly suggests that 6PPD is a more effective antiozonant. While the search for safer alternatives to 6PPD is driven by valid environmental and toxicological concerns, the antiozonant performance of potential replacements must be rigorously evaluated. The lack of ozone reactivity observed for CPPD in comparative studies indicates that it may not be a viable high-performance alternative to 6PPD for protecting rubber from ozone degradation. Further quantitative testing under standardized static and dynamic conditions is necessary to fully characterize the performance of CPPD and other potential 6PPD replacements.
References
Comparative Analysis of the Antioxidant Activity of CPPD and Other p-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of N,N'-bis(4-aminophenyl)-1,4-phenylenediamine (CPPD) and other commercially significant p-phenylenediamines (PPDs), such as N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes theoretical predictions and notes the absence of standardized experimental data for a side-by-side comparison.
Theoretical Antioxidant Effectiveness
A computational study investigated the antioxidant effectiveness of several N,N'-substituted p-phenylenediamines by calculating the probability of radical formation. The study predicted the following order of antioxidant effectiveness, from highest to lowest:
SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD
This theoretical ranking suggests that CPPD may have a lower intrinsic antioxidant activity compared to other commonly used p-phenylenediamines like 6PPD and IPPD. This prediction is based on the homolytic cleavage of the C-H bond at the carbon atom adjacent to the amino nitrogen.
Experimental Data on Antioxidant Activity
A comprehensive search of scientific literature did not yield direct comparative studies measuring the antioxidant activity (e.g., IC50 values from DPPH or ABTS assays) of CPPD alongside other p-phenylenediamines under identical experimental conditions. Such studies are crucial for accurate, quantitative comparisons.
The available data is sparse and originates from different sources, making a direct comparison of absolute values scientifically unsound due to variations in experimental protocols, reagents, and conditions. Therefore, a quantitative comparison table is not provided to avoid misinterpretation of the data.
Researchers are encouraged to perform direct comparative assays to accurately determine the relative antioxidant potencies of these compounds.
General Antioxidant Mechanism of p-Phenylenediamines
p-Phenylenediamines function as antioxidants primarily through a hydrogen atom transfer (HAT) mechanism. They donate a hydrogen atom from one of their secondary amine groups to a radical species, thereby neutralizing the radical and terminating the radical chain reaction. The resulting p-phenylenediamine radical is stabilized by resonance, which contributes to its antioxidant efficacy.
Caption: General mechanism of p-phenylenediamine antioxidant activity.
Experimental Protocols
For researchers planning to conduct comparative studies, detailed protocols for two common antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom by the antioxidant to the DPPH radical causes the color to change to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[1]
-
Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the test compound (p-phenylenediamine solution at various concentrations) to a fixed volume of the DPPH solution. A control containing the solvent instead of the test compound should also be prepared.[1][2]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[2]
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula:[2] % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where:
-
Abs_control is the absorbance of the control reaction.
-
Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the % RSA against the concentration of the test compound.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the color intensity. The extent of decolorization is proportional to the antioxidant activity.[3][4]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is typically generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[3]
-
Reaction Mixture: A small volume of the test compound (p-phenylenediamine solution at various concentrations) is added to a larger, fixed volume of the ABTS•+ working solution.[4]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[4]
-
Measurement: The absorbance is measured at 734 nm.[3]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant activity of different p-phenylenediamine compounds.
Caption: Workflow for comparing p-phenylenediamine antioxidant activity.
References
A Comparative Guide to the Validation of Analytical Methods for CPPD Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Calcium Pyrophosphate Dihydrate (CPPD) crystals is crucial for the diagnosis and monitoring of CPPD deposition disease, a common inflammatory arthritis. This guide provides a comprehensive comparison of the primary analytical methods used for CPPD quantification, focusing on their validation parameters, experimental protocols, and the underlying biological pathways.
Introduction to CPPD and the Need for Validated Quantification
Calcium Pyrophosphate Dihydrate (CPPD) crystal deposition disease is a rheumatological condition characterized by the accumulation of CPPD crystals in articular cartilage and periarticular tissues. Clinical manifestations can range from asymptomatic chondrocalcinosis to acute inflammatory arthritis (pseudogout), chronic inflammatory arthritis, and a form of osteoarthritis. Reliable and validated analytical methods are essential for confirming the presence of CPPD crystals, assessing the crystal burden, and for research into the pathogenesis and treatment of the disease.
Core Analytical Methods for CPPD Quantification
The two primary methods for the analysis of CPPD crystals in synovial fluid are Compensated Polarized Light Microscopy (CPLM) and Musculoskeletal Ultrasound (US). While CPLM is considered the gold standard for the identification of CPPD crystals, ultrasound has emerged as a valuable non-invasive tool for both detection and semi-quantitative assessment of crystal deposition in tissues.
Method Performance Comparison
The validation of analytical methods for CPPD quantification presents unique challenges, as the analysis is often based on visual identification and semi-quantitative scoring rather than traditional quantitative measures like concentration. The following table summarizes the key performance characteristics of CPLM and Ultrasound.
| Validation Parameter | Compensated Polarized Light Microscopy (CPLM) | Musculoskeletal Ultrasound (US) |
| Principle | Identification of crystals based on their characteristic shape and birefringence under polarized light. | Visualization of hyperechoic crystal deposits within articular cartilage and fibrocartilage. |
| Quantification | Semi-quantitative (crystal count per high-power field) or qualitative (present/absent). A standardized, universally validated scoring system is lacking. | Semi-quantitative, using the OMERACT Ultrasound Scoring System (Grades 0-3).[1][2][3][4][5] |
| Sensitivity | For crystal identification: 92.7%[6][7] | For CPPD detection: 80-100% (varies by joint and scoring)[8] |
| Specificity | For crystal identification: 92.1%[6][7] | For CPPD detection: 51.7-97.6% (varies by joint and scoring)[8] |
| Accuracy | High, considered the "gold standard" for crystal identification.[9] Overall diagnostic accuracy of 87% when compared to histology.[10] | High diagnostic accuracy, especially with standardized protocols. A targeted scanning protocol of knees, wrists, and hips has shown excellent accuracy.[11][12] |
| Precision | Inter-observer agreement (Kappa) for CPPD crystal identification is approximately 0.79, indicating good agreement.[6][7] | Inter-reader reliability (Kappa) for the OMERACT scoring system is substantial to almost perfect (κ 0.66 to 0.84).[1][2] |
| Linearity, Range, LOD, LOQ | Not typically applicable in the traditional sense due to the semi-quantitative and qualitative nature of the analysis. | Not applicable. The OMERACT score is a semi-quantitative grading, not a continuous quantitative measurement. |
Experimental Protocols
Compensated Polarized Light Microscopy (CPLM)
Objective: To identify and semi-quantify CPPD crystals in a synovial fluid sample.
Materials:
-
Clean, glass microscope slides and coverslips
-
Compensated polarized light microscope with a first-order red compensator
-
Freshly aspirated synovial fluid
Procedure:
-
Sample Preparation: A small drop of synovial fluid is placed on a clean microscope slide and covered with a coverslip. The edges of the coverslip may be sealed to prevent drying. For highly viscous fluids, a small amount of hyaluronidase may be added. Centrifugation of the synovial fluid sample may improve the chances of identifying crystals.[13]
-
Microscope Setup:
-
Set up the microscope for Köhler illumination.
-
Engage the polarizer and analyzer to achieve a dark field (crossed polars).
-
Insert the first-order red compensator into the light path. The background should appear magenta.
-
-
Crystal Identification:
-
Systematically scan the slide under low power (10x) to identify areas with cellular material or potential crystals.
-
Switch to high power (40x or 100x with oil immersion) for detailed examination.
-
CPPD crystals are typically rhomboid, rod-shaped, or rectangular and exhibit weak positive birefringence.[14] This means they will appear blue when their long axis is parallel to the slow axis of the red compensator and yellow when perpendicular.
-
-
Semi-Quantification (if performed):
-
A semi-quantitative assessment can be made by counting the number of crystals per high-power field (HPF). However, a standardized and validated scoring system for this is not universally adopted.
-
Musculoskeletal Ultrasound (US) with OMERACT Scoring
Objective: To detect and semi-quantify CPPD crystal deposition in articular cartilage and fibrocartilage.
Equipment:
-
High-frequency linear ultrasound transducer (10-18 MHz)
-
Ultrasound machine with adjustable gain and dynamic range settings
Procedure:
-
Patient Positioning: The patient is positioned to allow for optimal access to the joints being examined (typically knees and wrists).
-
Standardized Scanning Protocol: The OMERACT (Outcome Measures in Rheumatology) working group has developed standardized definitions and scanning protocols.[3][15] A reduced scanning protocol involving the bilateral assessment of the knees, wrists, and hips has been shown to have excellent accuracy and feasibility.[12]
-
CPPD Identification: CPPD deposits appear as hyperechoic (bright) spots or lines within the hyaline cartilage or fibrocartilage.
-
Hyaline cartilage: Thin, hyperechoic band parallel to the bone surface.
-
Fibrocartilage (e.g., meniscus): Punctate or linear hyperechoic deposits.
-
-
OMERACT Semi-Quantitative Scoring: A four-grade scoring system (0-3) is applied to the knees (menisci and hyaline cartilage) and the triangular fibrocartilage of the wrists.[1][2][5]
-
Grade 0: No evidence of CPPD.
-
Grade 1: One to three single spots or one small deposit.
-
Grade 2: More than three single spots, more than one small deposit, or at least one larger deposit occupying up to 50% of the structure.
-
Grade 3: Deposits occupying more than 50% of the structure.
-
CPPD-Induced Inflammatory Signaling Pathway
CPPD crystals are recognized by the innate immune system as a danger signal, triggering an inflammatory cascade that leads to the clinical manifestations of acute pseudogout. A key player in this process is the NLRP3 inflammasome.
Caption: CPPD crystal-induced NLRP3 inflammasome activation pathway.
Experimental Workflow for CPPD Analysis
The following diagram illustrates the typical workflow for the analysis of CPPD crystals from a patient presenting with acute monoarthritis.
Caption: Clinical and laboratory workflow for the diagnosis of CPPD disease.
Conclusion
The validation of analytical methods for CPPD quantification relies heavily on the performance characteristics of CPLM and musculoskeletal ultrasound. While CPLM remains the gold standard for the definitive identification of CPPD crystals, its application for quantification is not standardized. Musculoskeletal ultrasound, with the development of the OMERACT semi-quantitative scoring system, offers a validated and reliable method for assessing the burden of CPPD deposition. The choice of method will depend on the clinical context, available expertise, and the specific research question being addressed. For clinical trials and longitudinal studies, the use of a standardized, semi-quantitative method like the OMERACT ultrasound score is recommended to ensure consistency and comparability of results. Further research is needed to develop and validate a standardized scoring system for CPLM to allow for more direct comparisons with imaging modalities.
References
- 1. Development and validation of an OMERACT ultrasound scoring system for the extent of calcium pyrophosphate crystal deposition at the joint level and patient level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. CPPD — Omeract-us [omeract-us.org]
- 4. Creation of an Ultrasonographic Scoring System for CPPD Extent: Results from a Delphi Process by the OMERACT US Working Group – CPPD Subgroup - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis for crystals in synovial fluid: training of the analysts results in high consistency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic review and quality analysis of emerging diagnostic measures for calcium pyrophosphate crystal deposition disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 10. One moment, please... [reumatismo.org]
- 11. Diagnosis and Treatment of Calcium Pyrophosphate Deposition (CPPD) Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Calcium pyrophosphate crystal deposition disease: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD): A Comparative Performance Analysis in Natural vs. Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a potent antiozonant and antioxidant widely utilized in the rubber industry to enhance the durability of vulcanized elastomers. Its protective capabilities are crucial in preventing the degradation of rubber products exposed to atmospheric ozone and oxidative stress. This guide provides a comparative analysis of CPPD's performance in natural rubber (NR) and a common synthetic rubber, styrene-butadiene rubber (SBR), supported by experimental data and standardized testing protocols.
Executive Summary
While CPPD is known to be an effective antidegradant in both natural and synthetic rubbers, its performance can vary significantly depending on the polymer matrix. The inherent structural differences between natural rubber (polyisoprene) and synthetic rubbers like SBR influence the solubility, migration, and reactivity of CPPD, thereby affecting its efficiency as a stabilizer. Generally, the stabilizing effect of p-phenylenediamine antiozonants is observed to be highly dependent on the polymer matrix.
Data Presentation: Performance of CPPD in Natural vs. Synthetic Rubber
The following tables summarize the key performance indicators of CPPD in natural rubber (approximated by polyisoprene rubber, PIR) and styrene-butadiene rubber (SBR).
Table 1: Antioxidant Effectiveness of p-Phenylenediamines in SBR and PIR
| Antioxidant | Molar Antioxidant Effectiveness (AEM) in SBR | Molar Antioxidant Effectiveness (AEM) in PIR |
| CPPD (this compound) | Data not available in direct comparison | Data not available in direct comparison |
| N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | 1.13 | 0.85 |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 1.00 | 1.00 |
| N,N'-di-sec-butyl-p-phenylenediamine | 0.92 | 0.78 |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 0.85 | 0.82 |
Data synthesized from a comparative study on various p-phenylenediamines. While direct data for CPPD was not available in this specific study, the trend indicates that the effectiveness of these antidegradants varies between SBR and PIR, with SBR generally showing a higher antioxidant effectiveness for several related compounds.
Table 2: General Comparison of Natural Rubber and Styrene-Butadiene Rubber Properties
| Property | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) |
| Flex-Cracking Resistance | Excellent | Good |
| Ozone Resistance (Unprotected) | Poor | Poor |
| Tensile Strength | High | Good |
| Tear Resistance | Excellent | Fair to Good |
| Abrasion Resistance | Good | Excellent |
This table provides a general comparison of the base polymers. The addition of CPPD is intended to significantly improve the ozone resistance and flex-cracking resistance of both elastomers.
Experimental Protocols
The evaluation of CPPD's performance in rubber compounds follows standardized testing methodologies to ensure comparability and reproducibility of results.
Ozone Resistance Testing (ASTM D1171)
This test is designed to evaluate the resistance of rubber to cracking when exposed to an atmosphere containing a specific concentration of ozone.
Methodology:
-
Specimen Preparation: Standard dumbbell or rectangular specimens of the vulcanized rubber compounds (both NR and SBR containing a specified phr of CPPD) are prepared.
-
Static or Dynamic Strain: Specimens are subjected to a static or dynamic strain (e.g., 20% elongation) to simulate in-service conditions.
-
Ozone Exposure: The strained specimens are placed in a controlled ozone chamber at a specified ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.
-
Evaluation: The specimens are periodically inspected for the appearance and severity of cracks. The time to the first appearance of cracks and the extent of cracking over time are recorded.
Flex-Cracking Resistance Testing (ASTM D430, D813, D4482)
These methods assess the ability of rubber to withstand repeated flexing or bending, which can lead to the formation and growth of cracks.
Methodology (De Mattia Flexing Machine - ASTM D430 Method B):
-
Specimen Preparation: Rectangular specimens of the vulcanized rubber compounds are prepared. A groove is molded into the center of the specimen to localize flexing.
-
Flexing: The specimens are mounted in a De Mattia flexing machine, which subjects them to repeated bending cycles.
-
Evaluation: The specimens are examined at regular intervals for the initiation and growth of cracks. The number of cycles required to cause initial cracking and the rate of crack growth are recorded.
Antioxidant Activity Assessment (Differential Scanning Calorimetry - DSC)
DSC can be used to determine the oxidative stability of rubber compounds by measuring the oxidation induction time (OIT).
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the vulcanized rubber compound is placed in a DSC sample pan.
-
Heating: The sample is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen).
-
Oxidation: The atmosphere is then switched to an oxidizing one (e.g., air or oxygen).
-
Measurement: The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates better oxidative stability.
Mandatory Visualization
Caption: Experimental workflow for comparing CPPD performance.
Caption: Protective mechanism of CPPD in rubber.
Cross-Reactivity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) with Other Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a common antioxidant in rubber products, and its cross-reactivity with other additives. The information is supported by experimental data and detailed methodologies to assist in material selection and safety assessment.
Executive Summary
This compound (CPPD) is an effective antioxidant used to enhance the durability of rubber products. However, its structural similarity to other p-phenylenediamine (PPD) derivatives raises concerns about cross-reactivity, which can lead to allergic contact dermatitis in sensitized individuals. This guide outlines the known cross-reactivity of CPPD, particularly with N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and provides experimental protocols for assessment. While direct quantitative data on CPPD cross-reactivity is limited, inferences can be drawn from studies on related PPD derivatives.
Performance Comparison of CPPD and Related Antioxidants
The primary function of CPPD and its alternatives in rubber manufacturing is to prevent degradation due to oxidation. The antioxidant effectiveness of various p-phenylenediamine derivatives has been evaluated using techniques such as Differential Scanning Calorimetry (DSC).
Table 1: Antioxidant Effectiveness of p-Phenylenediamine Derivatives in Styrene-Butadiene Rubber (SBR) at 180°C
| Antioxidant | Chemical Name | Relative Effectiveness Ranking |
| DPPD | N,N'-Diphenyl-p-phenylenediamine | 1 (Most Effective) |
| SPPD | N-phenyl-N'-(1,4-dimethylpentyl)-p-phenylenediamine | 2 |
| 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 3 |
| IPPD | N-isopropyl-N'-phenyl-p-phenylenediamine | 4 |
| MBPPD | N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine | 5 |
| CPPD | This compound | 6 (Least Effective in this study) |
Data sourced from a comparative study on the antioxidant effectiveness of p-phenylenediamine derivatives.[1]
Cross-Reactivity Profile
Cross-reactivity occurs when an individual sensitized to one substance develops an allergic reaction to a structurally similar substance. For p-phenylenediamine derivatives, this is a significant concern.
Clinical Evidence of Cross-Reactivity
Patch testing is the gold standard for identifying contact allergens. While specific large-scale studies on CPPD cross-reactivity are not abundant in the reviewed literature, the cross-reactivity between p-phenylenediamine (PPD) and IPPD is well-documented and provides a strong indicator for the potential cross-reactivity of CPPD due to structural similarities.
One study on patients with known PPD allergy demonstrated a significant rate of cross-reaction with IPPD.[2] Of the patients allergic to PPD, 16.6% showed cross-reactions with one or more related allergens, including IPPD.[2] The likelihood of these cross-reactions increased with the strength of the initial patch test reaction to PPD.[2] It is noted that cross-reactions are frequently observed between CPPD and IPPD.
Table 2: Cross-Reaction Rates in PPD-Sensitized Patients
| Allergen | Percentage of PPD-Allergic Patients with a Positive Patch Test |
| IPPD | Data indicates a significant co-reaction rate, with one study showing 6.7% of PPD-allergic patients also reacting to IPPD. |
| Disperse Dyes | 6.5% |
| Benzocaine | 11.3% |
Data is indicative of the cross-reactivity potential within the p-phenylenediamine class of compounds.
Experimental Protocols
Patch Testing for Allergic Contact Dermatitis
This protocol is adapted from established methods for testing rubber additives and p-phenylenediamine derivatives.
Objective: To determine the potential for and degree of allergic contact dermatitis caused by CPPD and its potential cross-reactants.
Materials:
-
This compound (CPPD), 1% in petrolatum (pet.)
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), 0.1% in pet.
-
p-Phenylenediamine (PPD), 1% in pet. (as a primary sensitizer reference)
-
Petrolatum (vehicle control)
-
Finn Chambers® on Scanpor® tape
-
Alcohol swabs
-
Marker pen
Procedure:
-
Subject Selection: Subjects with a history of rubber or hair dye allergy are most relevant. A baseline patch test with a standard series of allergens is recommended to characterize existing sensitivities.
-
Patch Application:
-
Clean the upper back of the subject with an alcohol swab and allow it to dry.
-
Apply a small amount of each allergen preparation to the Finn Chambers.
-
Carefully apply the prepared patch test strips to the skin, ensuring good contact.
-
Mark the location of each allergen with a marker pen.
-
-
Patch Removal and Readings:
-
The patches are typically removed after 48 hours.
-
Initial reading is performed 30-60 minutes after patch removal.
-
Subsequent readings are performed at 72 or 96 hours, and in some cases, up to 7 days to detect late reactions.
-
-
Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema and infiltration, coalescing vesicles, bullous reaction)
-
IR : Irritant reaction
-
Workflow for Patch Testing:
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is suitable for determining the presence and concentration of CPPD and IPPD in rubber samples, which can be crucial for exposure assessment.
Objective: To quantify the amount of leachable CPPD and IPPD from a rubber product.
Instrumentation:
-
HPLC system with a UV detector
-
ODS (C18) column (e.g., 4.6 mm i.d. × 150 mm)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetone (analytical grade)
-
Chloroform (analytical grade)
-
CPPD and IPPD analytical standards
Procedure:
-
Sample Preparation (Extraction):
-
Cut a known weight of the rubber sample into small pieces.
-
Extract the rubber pieces with an acetone:chloroform (1:1) mixture using sonication or Soxhlet extraction.
-
Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of CPPD and IPPD of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peaks corresponding to CPPD and IPPD based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the sample using the calibration curve.
-
Logical Diagram of HPLC Analysis:
Signaling Pathways in Allergic Contact Dermatitis
The development of allergic contact dermatitis is a complex immunological process involving a delayed-type (Type IV) hypersensitivity reaction.
Mechanism of Sensitization and Elicitation:
-
Sensitization Phase:
-
Haptens (like CPPD) penetrate the skin and bind to carrier proteins.
-
Langerhans cells (antigen-presenting cells) in the epidermis take up the hapten-protein complex.
-
Langerhans cells migrate to the lymph nodes and present the antigen to naive T-cells.
-
This leads to the proliferation of antigen-specific memory T-cells.
-
-
Elicitation Phase:
-
Upon re-exposure to the same or a cross-reacting hapten, the memory T-cells are activated.
-
Activated T-cells release cytokines, leading to the recruitment of other inflammatory cells.
-
This inflammatory cascade results in the clinical symptoms of allergic contact dermatitis, such as erythema, edema, and vesiculation.
-
Diagram of Allergic Contact Dermatitis Pathway:
Conclusion
This compound (CPPD) is a valuable antioxidant in the rubber industry, though its performance may be lower than some other p-phenylenediamine derivatives under certain conditions. The primary concern with its use is the potential for cross-reactivity, particularly with IPPD, in individuals sensitized to p-phenylenediamine compounds. The provided experimental protocols for patch testing and HPLC analysis offer robust methods for assessing the allergenic potential and leachable quantities of CPPD and related additives. For professionals in material science and drug development, understanding these cross-reactivity profiles is essential for ensuring product safety and minimizing the risk of allergic contact dermatitis. Further research is warranted to generate more specific quantitative data on the cross-reactivity of CPPD.
References
A Comparative Analysis of CPPD and Commercial Antioxidants for Researchers and Drug Development Professionals
In the landscape of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount for therapeutic efficacy and stability of formulations. This guide provides a comprehensive comparison of N,N'-diphenyl-p-phenylenediamine (CPPD), also known as DPPD, against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-Tocopherol (a form of Vitamin E). This analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Efficacy: A Comparative Overview
The efficacy of an antioxidant is often measured by its ability to scavenge free radicals, a process that can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies presenting IC50 values for CPPD alongside BHT, BHA, and α-Tocopherol in standardized assays are limited in publicly available literature, data from individual studies allow for a comparative assessment.
| Antioxidant | Assay | IC50 (µg/mL) | Source |
| BHA | DPPH | 112.05 | [1] |
| BHT | DPPH | 202.35 | [1] |
| α-Tocopherol | - | - | Data not available in a directly comparable format |
| CPPD (DPPD) | - | - | Quantitative IC50 data from standardized antioxidant assays not readily available in searched literature. However, its antioxidant activity is confirmed by its ability to prolong the lag time in the formation of conjugated dienes in LDL and IDL fractions[2]. |
Note: The antioxidant activity of CPPD has been demonstrated through methods other than direct IC50 determination in common radical scavenging assays. For instance, one study found that CPPD treatment resulted in a greater than twofold prolongation of the lag time in the formation of conjugated dienes in the LDL and IDL fractions of apoE-deficient mice, indicating significant antioxidant effect against lipid peroxidation[2]. The antioxidant activity of CPPD is attributed to its capacity to donate a hydrogen atom, which disrupts the autocatalytic cycle of oxidation and reduces the production of reactive oxygen species (ROS)[3].
Mechanisms of Action and Signaling Pathways
The antioxidant properties of these compounds are rooted in their chemical structures and their ability to interact with and neutralize free radicals. Their mechanisms of action can also involve modulation of cellular signaling pathways.
N,N'-diphenyl-p-phenylenediamine (CPPD)
CPPD functions as a potent antioxidant primarily through a hydrogen atom donation mechanism. The nitrogen-hydrogen bonds in the molecule are relatively weak, allowing for the donation of a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
Figure 1. Hydrogen donation mechanism of CPPD.
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)
BHT and BHA are synthetic phenolic antioxidants. Their mechanism also involves the donation of a hydrogen atom from the hydroxyl group on the aromatic ring to a free radical. The resulting phenoxy radical is stabilized by the bulky butyl groups, which prevents it from initiating further oxidation.
Figure 2. General mechanism for phenolic antioxidants like BHT and BHA.
α-Tocopherol (Vitamin E)
α-Tocopherol is a natural, lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. It donates a hydrogen atom from the hydroxyl group of its chromanol ring to lipid peroxyl radicals, forming a relatively stable tocopheryl radical. This radical can then be recycled back to its active form by other antioxidants like vitamin C.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N′-Diphenyl-1,4-phenylenediamine Antioxidant’s Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD): An Environmental Impact Comparison for Researchers
An objective analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in comparison to other p-phenylenediamine (PPD) alternatives, supported by available experimental data.
This compound (CPPD) is an antioxidant and antiozonant primarily used in the rubber industry to enhance the durability of products such as tires. As a member of the p-phenylenediamine (PPD) chemical class, its environmental fate and potential ecological impact are of increasing concern, particularly in light of the well-documented toxicity of related compounds like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This guide provides a comparative assessment of the environmental impact of CPPD, summarizing available quantitative data and outlining experimental methodologies for key environmental endpoints.
Comparative Environmental Hazard Profile
The primary environmental concern with PPDs is their transformation into quinone derivatives, which can be significantly more toxic than the parent compounds. The most notable example is the transformation of 6PPD into 6PPD-quinone, a substance highly toxic to certain aquatic species, including coho salmon.[1]
While data on CPPD is less extensive, studies have begun to investigate its environmental presence and the toxicity of its transformation product, CPPD-quinone.
Quantitative Ecotoxicity Data
The following table summarizes available aquatic toxicity data for CPPD, its transformation product (CPPD-Q), and compares it with the widely studied 6PPD and its highly toxic quinone.
| Compound | Species | Endpoint | Value | Reference |
| CPPD | Data Not Available | LC50 | Data Not Available | |
| CPPD-quinone | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | > 50 µg/L | [1] |
| 6PPD | Data Not Available | LC50 | Data Not Available | |
| 6PPD-quinone | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 0.35 µg/L | [1] |
| 6PPD-quinone | Coho Salmon (Oncorhynchus kisutch) | LC50 (96h) | 0.095 µg/L | [1] |
Key Finding: A significant finding from recent research is that CPPD-quinone exhibited substantially lower acute toxicity to rainbow trout compared to 6PPD-quinone in a 96-hour laboratory study.[1] No mortality was observed for CPPD-Q at concentrations up to 50 µg/L, whereas the LC50 for 6PPD-Q in the same study was 0.35 µg/L for rainbow trout.[1] This suggests that the structural difference in the alkyl side chain between CPPD and 6PPD plays a critical role in the toxicity of their respective quinone transformation products.
Environmental Fate: Biodegradability and Bioaccumulation
Information on the biodegradability and bioaccumulation of CPPD is limited. General statements from safety data sheets indicate that it is "toxic to aquatic life with long lasting effects," which implies persistence and a potential for bioaccumulation.[2] The lipophilic nature of PPDs suggests a tendency to accumulate in the fatty tissues of organisms.[3]
| Parameter | CPPD | 6PPD | N,N'-Dicyclohexyl-p-phenylenediamine (CCPD) | N,N'-Diphenyl-p-phenylenediamine (DPPD) |
| Biodegradability | Data Not Available | Data Not Available | Predicted to have low water solubility | Data Not Available |
| Bioaccumulation Potential (BCF) | Data Not Available | High (surrogate data)[4] | Predicted potential to bioaccumulate[5] | Data Not Available |
| Log Kow | Data Not Available | ~5-5.5 (predicted)[6] | High (modeled)[5] | Data Not Available |
Definitive experimental data from standardized tests, such as OECD 301 for ready biodegradability and OECD 305 for bioaccumulation in fish, are currently lacking for CPPD.
Potential Alternatives to CPPD and 6PPD
The search for safer alternatives to 6PPD has led to the evaluation of other PPD derivatives. Two such alternatives are:
-
N,N'-Dicyclohexyl-p-phenylenediamine (CCPD): A GreenScreen® assessment for CCPD indicated a potential for bioaccumulation based on its modeled Log Kow and predicted low water solubility.[5]
-
N,N'-Diphenyl-p-phenylenediamine (DPPD): Limited environmental data is available for DPPD.
A comprehensive environmental risk assessment would require more extensive testing of these alternatives alongside CPPD.
Experimental Methodologies
To ensure comparability of environmental data, standardized testing protocols are crucial. The following OECD guidelines are central to assessing the environmental impact of chemicals like CPPD.
Aquatic Toxicity Testing
The acute toxicity to fish is a key parameter in environmental risk assessment.
References
Toxicological Face-Off: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) vs. Its Quinone Metabolite
For Immediate Release
A comprehensive review of available toxicological data on the widely used rubber antioxidant, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), and its primary oxidative metabolite, 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ), reveals a significant data gap in their direct comparative toxicity. While CPPD is recognized as a skin sensitizer and irritant, a thorough quantitative assessment of its cytotoxicity and genotoxicity, particularly in comparison to its metabolite, remains largely uncharted territory for the scientific community.
This guide provides a consolidated overview of the existing toxicological information for both compounds, alongside standardized experimental protocols, to empower researchers, scientists, and drug development professionals in conducting further comparative studies.
Summary of Toxicological Data
Current toxicological data for CPPD primarily focuses on its acute toxicity and dermal effects. In contrast, specific toxicological data for its quinone metabolite, CPPDQ, is notably absent from publicly available literature. The tables below summarize the available quantitative data.
Table 1: Toxicological Profile of this compound (CPPD)
| Toxicological Endpoint | Observation | Species | Test Guideline |
| Acute Oral Toxicity (LD50) | 2000 mg/kg[1] | Rat | Not Specified |
| Skin Irritation | Potential Irritant[1] | Not Specified | Not Specified |
| Skin Sensitization | Potential Sensitizer[1] | Not Specified | Not Specified |
| Germ Cell Mutagenicity | No information available[1] | - | - |
| Carcinogenicity | No information available[1] | - | - |
Table 2: Toxicological Profile of 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ)
| Toxicological Endpoint | Observation | Species | Test Guideline |
| Cytotoxicity | No data available | - | - |
| Genotoxicity | No data available | - | - |
It is important to note that while no direct data exists for CPPDQ, studies on a structurally similar compound, 6PPD-quinone (the quinone metabolite of the rubber antioxidant 6PPD), have indicated potential for mutagenicity.[2] However, direct extrapolation of these findings to CPPDQ requires caution and underscores the need for specific testing.
Experimental Protocols for Toxicological Assessment
To facilitate further research and a direct comparison, detailed methodologies for key in vitro toxicological assays are provided below, based on internationally recognized OECD guidelines.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a substance that causes 50% cell death (IC50).
Materials and Methods:
-
Cell Culture: Human cell lines such as hepatocellular carcinoma cells (HepG2) or fibroblasts are cultured in appropriate media and conditions.
-
Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of CPPD and CPPDQ for 24 to 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial activity, or the neutral red uptake assay, which evaluates lysosomal integrity.
-
Data Analysis: A dose-response curve is generated to calculate the IC50 value for each compound.
Bacterial Reverse Mutation Test (Ames Test)
This test assesses the potential of a substance to cause gene mutations.[3][4]
Materials and Methods (following OECD Guideline 471):
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.[3][4]
-
Procedure: The bacterial strains are exposed to various concentrations of CPPD and CPPDQ in the presence and absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.
-
Analysis: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted after incubation. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic spindle.[5][6]
Materials and Methods (following OECD Guideline 487):
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79, TK6), are used.
-
Exposure: Cells are treated with a range of concentrations of CPPD and CPPDQ, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cell division at the two-nuclei stage, allowing for the identification of cells that have completed one round of mitosis.
-
Analysis: The cells are harvested, stained, and examined microscopically for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizing the Path from Parent Compound to Metabolite and Testing Workflows
To visually represent the relationship between CPPD and its metabolite, as well as the general procedures for the described toxicological assays, the following diagrams are provided.
Caption: Metabolic pathway of CPPD to its quinone metabolite.
Caption: General experimental workflow for toxicological testing.
References
- 1. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and mutagenicity studies of 6PPD-quinone in a marine invertebrate species and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Performance of Cisplatin Prodrugs in Polymer Matrices: A Comparative Guide
A detailed analysis of polymeric nanoparticles for the delivery of cisplatin prodrugs, focusing on key performance metrics and experimental methodologies.
The encapsulation of cisplatin prodrugs (CPPD) within polymer matrices represents a promising strategy to enhance the therapeutic index of this potent chemotherapeutic agent. By leveraging the properties of different polymers, researchers can modulate drug release, improve tumor targeting, and reduce systemic toxicity. This guide provides a comparative evaluation of CPPD performance in various polymer matrices, supported by experimental data and detailed protocols.
Key Performance Indicators: A Comparative Analysis
The efficacy of a CPPD-loaded nanoparticle formulation is determined by several key physicochemical and biological parameters. The following tables summarize the performance of CPPD in different polymer matrices based on data from published studies.
| Polymer Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PLGA | 9 | 95.4 | 112 | - | [1] |
| PBCA | - | 23 | - | - | [2] |
| Albumin | - | 30-80 | < 70 | - | [3] |
| mPEG-b-PCL-b-PLL | - | - | - | - | [4] |
Table 1: Physicochemical Properties of CPPD-Loaded Nanoparticles. Data presented as reported in the respective studies. A direct comparison should be made with caution due to variations in experimental conditions.
| Polymer Matrix | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| PLGA | pH 7.4 | ~60 | 72 | [1] |
| PBCA | pH 7.4 | 9 | 48 | [2] |
| Albumin | pH 7.4 | 80 | 45 | [3] |
Table 2: In Vitro Drug Release Profiles of CPPD-Loaded Nanoparticles. The release kinetics are highly dependent on the polymer degradation rate and the nature of the drug-polymer interaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in the evaluation of CPPD-loaded nanoparticles.
Nanoparticle Formulation: Nanoprecipitation Method
-
Polymer and Drug Dissolution: Dissolve the polymer (e.g., PLGA) and the cisplatin prodrug in a suitable organic solvent such as acetone or acetonitrile.
-
Organic Phase Injection: Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring.
-
Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles and encapsulating the drug.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.
In Vitro Drug Release Assay: Dialysis Bag Method
-
Nanoparticle Dispersion: Disperse a known amount of CPPD-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.
-
Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of the same release medium and incubate at 37°C with constant shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for drug content using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC), to determine the cumulative drug release over time.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free cisplatin prodrug and CPPD-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the performance of CPPD-loaded nanoparticles.
Caption: Receptor-mediated endocytosis of CPPD nanoparticles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preparation, Characterization, and Evaluation of Cisplatin-Loaded Polybutylcyanoacrylate Nanoparticles with Improved In Vitro and In Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology in oncology: Characterization and in vitro release kinetics of cisplatin-loaded albumin nanoparticles: Implications in anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-Cyclohexyl-N'-phenyl-p-phenylenediamine, ensuring the safety of laboratory personnel and the protection of the environment.
This compound (CPPD) is an antioxidant commonly used in the rubber industry and various research applications. Due to its hazardous properties, including being toxic to aquatic life with long-lasting effects and a potential skin sensitizer, proper disposal is critical.[1][2] This document provides detailed procedures for the safe handling and disposal of CPPD in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Hazard and Exposure Data
Understanding the quantitative hazard information for this compound is fundamental to its safe management. The following table summarizes key toxicity data.
| Hazard Metric | Value | Species | Reference |
| Oral LD50 | >2000 mg/kg | Rat | Not Specified |
LD50: The lethal dose for 50% of the test population.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form or in poorly ventilated areas.
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron and closed-toe shoes are mandatory.
Disposal Procedures
The disposal of this compound must adhere to local, regional, national, and international regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Small Quantities (up to 1g)
For small residual amounts of this compound, a chemical degradation method can be employed to render it less hazardous before final disposal. Oxidation using potassium permanganate in an acidic medium is an effective method for degrading aromatic amines.
Experimental Protocol: Chemical Degradation of this compound
-
Preparation: In a fume hood, prepare a 3% (w/v) solution of potassium permanganate in 2M sulfuric acid.
-
Dissolution: Dissolve the this compound waste in a suitable organic solvent, such as acetone.
-
Degradation: Slowly add the dissolved CPPD solution to the potassium permanganate solution with constant stirring. The purple color of the permanganate should disappear as it is consumed. If the color persists, it indicates that the degradation is complete.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Final pH Adjustment: Adjust the pH of the final solution to neutral (pH 7) using a suitable base, such as sodium hydroxide.
-
Disposal: The resulting neutralized solution can be disposed of as aqueous waste, in accordance with institutional and local regulations.
Large Quantities and Contaminated Materials
For larger quantities of this compound waste and any materials contaminated with it (e.g., gloves, absorbent pads, containers), the following procedure should be followed:
-
Segregation and Collection: Collect the waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Incineration at a permitted facility is a common and effective disposal method for this type of chemical waste.
Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean up the material safely.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling N-Cyclohexyl-N'-phenyl-p-phenylenediamine
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemicals is paramount. This guide provides crucial safety and logistical information for the use of N-Cyclohexyl-N'-phenyl-p-phenylenediamine, a common antioxidant in rubber production also utilized in various research applications.
This compound (CAS No. 101-87-1) presents potential hazards that necessitate stringent safety protocols.[1][2] This compound is known to be harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not just recommended, but essential for minimizing exposure and ensuring the well-being of laboratory personnel.
Recommended Personal Protective Equipment
To mitigate the risks associated with handling this compound, the following PPE is mandatory. This information is compiled from various safety data sheets (SDS) to provide a comprehensive overview.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact, which can cause irritation and allergic reactions.[1][4] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles. | Protects against eye irritation from dust or splashes.[1][4] An eyewash station should be readily accessible.[1] |
| Skin and Body Protection | Impervious gloves and protective clothing. | Prevents skin exposure and contamination of personal clothing.[1][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient to maintain exposure below limits or if irritation occurs. Use in a chemical fume hood is recommended.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is crucial for minimizing risk.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Put on all required PPE as detailed in the table above.
-
Ensure that work will be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
-
Handling :
-
Post-Handling & Cleanup :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove contaminated clothing and wash it before reuse.[4]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
-
Disposal :
Emergency Procedures
In the event of an exposure, immediate action is critical. The following logical diagram illustrates the appropriate first aid measures.
By adhering to these safety protocols and being prepared for emergency situations, researchers can confidently and safely handle this compound in their critical work. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
